6-Fluorochromone-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-fluoro-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJYDFADRMBXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399267 | |
| Record name | 6-Fluorochromone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99199-59-4 | |
| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluorochromone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluorochromone-2-carboxylic Acid
Introduction
6-Fluorochromone-2-carboxylic acid (CAS No: 99199-59-4) is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its unique chemical structure, incorporating a fluorinated chromone ring and a carboxylic acid group, makes it a valuable intermediate in various fields, particularly in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 99199-59-4 | [2] |
| Molecular Formula | C₁₀H₅FO₄ | [2] |
| Molecular Weight | 208.14 g/mol | [2] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 257-259 °C | [2] |
| Assay | ≥98% | [2] |
| InChI | 1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | [2] |
| InChIKey | JZJYDFADRMBXAW-UHFFFAOYSA-N | [2] |
| SMILES | OC(=O)C1=CC(=O)c2cc(F)ccc2O1 | [2] |
Spectral Data and Characterization
Spectroscopic data is critical for the identification and purity assessment of this compound. Below are the expected spectral characteristics based on its functional groups.
Infrared (IR) Spectroscopy The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. For this compound, the following are anticipated:
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[4]
-
C=O Stretch: An intense band for the carbonyl group of the carboxylic acid is expected between 1760-1690 cm⁻¹.[4] The ketone carbonyl within the chromone ring will also show a strong absorption in a similar region.
-
C-O Stretch: A band corresponding to the C-O stretching vibration is typically found in the 1320-1210 cm⁻¹ region.[4]
-
O-H Bend: O-H bending vibrations are expected in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-12 ppm range.[5] The aromatic protons on the fluorinated benzene ring and the proton on the pyrone ring will exhibit chemical shifts in the aromatic region, with splitting patterns influenced by the fluorine atom and adjacent protons.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm.[5] The ketone carbonyl carbon of the chromone ring will also be in a similar deshielded region. The aromatic carbons will appear in their characteristic region, with their chemical shifts influenced by the electron-withdrawing fluorine atom.
Mass Spectrometry (MS) In mass spectrometry, carboxylic acids often show a weak molecular ion peak.[6] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5]
Applications and Biological Relevance
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional molecules.[1] Its fluorinated structure can enhance the metabolic stability and binding affinity of target molecules.
References
In-Depth Technical Guide: 6-Fluorochromone-2-carboxylic acid
CAS Number: 99199-59-4
Synonyms: 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Introduction
6-Fluorochromone-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the chromone class. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor in the production of the cardiovascular drug Nebivolol.[1][2] Its unique fluorinated structure enhances its utility as a building block in medicinal chemistry and organic synthesis.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 99199-59-4 | [3] |
| Molecular Formula | C₁₀H₅FO₄ | [3] |
| Molecular Weight | 208.14 g/mol | [3][4] |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | 255-261 °C | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage Conditions | 0-8°C | [3] |
Synthesis
A key intermediate in this pathway is 2-(p-fluorophenoxy)butenedioic acid, which is then cyclized to form the chromone ring system.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of 6-Fluorochroman-2-carboxylic acid (Downstream Product)
While a detailed protocol for the synthesis of this compound is not available, a well-documented procedure for its reduction to 6-fluorochroman-2-carboxylic acid exists. This highlights a significant application of the title compound as a direct precursor in further synthetic steps.
Reaction: Catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst
-
Glacial acetic acid
-
Hydrogen gas
-
Autoclave
Procedure:
-
A mixture of this compound and a palladium-carbon (Pd/C) catalyst is prepared in glacial acetic acid.
-
The mixture is placed in an autoclave.
-
The system is purged with an inert gas, such as nitrogen, before introducing hydrogen.
-
The reaction is carried out under hydrogen pressure at an elevated temperature (e.g., 70-80°C).
-
The progress of the reaction is monitored until the uptake of hydrogen ceases.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent (glacial acetic acid) is removed under reduced pressure.
-
The resulting crude product is purified, typically by crystallization, to yield 6-fluorochroman-2-carboxylic acid.
Caption: Experimental workflow for the reduction of this compound.
Spectroscopic Data
Detailed, quantitative spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the following characteristic signals would be expected in its spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic proton of the chromone ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the aromatic ring (with C-F coupling), the vinylic carbons, and the carboxylic acid carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the ketone and the carboxylic acid, and C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.14 g/mol ).
Note: The absence of publicly available, specific spectral data is a significant limitation for the in-depth characterization of this compound. Researchers are advised to acquire their own analytical data upon synthesis or purchase.
Biological Activity and Signaling Pathways
Currently, there is no significant evidence in the public domain to suggest that this compound possesses notable intrinsic biological activity or directly modulates specific signaling pathways. Its primary role in the scientific literature and commercial applications is that of a key building block in the synthesis of more complex, biologically active molecules.[1][3]
Applications
The principal application of this compound is as a key intermediate in the pharmaceutical industry.[3]
-
Synthesis of Nebivolol: It is a critical precursor in the multi-step synthesis of Nebivolol, a beta-blocker used to treat hypertension.[1][2]
-
Medicinal Chemistry: Its chromone scaffold and fluorine substitution make it a valuable starting material for the development of new therapeutic agents.[3]
-
Fluorescent Probes: There is potential for its use in the development of fluorescent probes for biological imaging, although this application is less documented.[3]
Conclusion
This compound is a well-defined chemical entity with established physical and chemical properties. Its significance lies predominantly in its role as a pivotal intermediate in pharmaceutical synthesis, particularly for the cardiovascular drug Nebivolol. While a general synthetic pathway is understood, a detailed, publicly available experimental protocol for its synthesis is lacking. Similarly, comprehensive and quantitative spectroscopic data is not readily accessible. Future research and publications may provide more detailed insights into the synthesis and full characterization of this important chemical compound.
References
An In-depth Technical Guide to the Crystal Structure of 6-Fluorochromone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluorochromone-2-carboxylic acid, with a focus on its crystal structure. While direct crystallographic data for this specific compound is not publicly available, this document outlines the probable synthesis, experimental protocols for crystal structure determination, and presents an analysis of a closely related compound to offer valuable insights for researchers in the field.
Physicochemical Properties
This compound is a fluorinated derivative of the chromone-2-carboxylic acid scaffold. The introduction of a fluorine atom can significantly influence the molecule's physicochemical and pharmacological properties, including its metabolic stability and binding affinity to biological targets.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅FO₄ | [1] |
| Molecular Weight | 208.14 g/mol | [1] |
| Melting Point | 257-259 °C | [1] |
| CAS Number | 99199-59-4 |
Synthesis
A plausible synthetic route to this compound can be extrapolated from the synthesis of its reduced analogue, 6-fluorochroman-2-carboxylic acid, which starts from p-fluorophenol. The general steps would likely involve the synthesis of a substituted phenol, followed by a series of reactions to form the chromone ring and introduce the carboxylic acid group.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound would involve the following key experimental steps:
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. A common approach for small organic molecules is slow evaporation from a saturated solution.
Protocol:
-
Dissolve a small amount of purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) at a slightly elevated temperature to achieve saturation.
-
Filter the solution to remove any insoluble impurities.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days to weeks for the formation of single crystals.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
Protocol:
-
A selected single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.
-
X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected diffraction data is processed to determine the unit cell parameters and the space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow
References
Solubility Profile of 6-Fluorochromone-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorochromone-2-carboxylic acid is a fluorinated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, formulation, and biological screening. This technical guide provides an overview of the known solubility characteristics of this compound and presents a general experimental protocol for its quantitative determination.
Qualitative Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate that the compound exhibits slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1] Due to its acidic nature, its solubility is expected to be higher in basic organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, a standardized experimental protocol is necessary. The following section outlines a general and robust method for determining the solubility of this compound in various organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[2]
Principle
The shake-flask method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for quantitative solubility determination.
Logical Relationships in Solubility Testing
The following diagram outlines the logical progression of solubility tests for an acidic organic compound like this compound.
Caption: Decision tree for solubility classification.
References
Technical Guide: Physicochemical Properties of 6-Fluorochromone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the melting and boiling points of 6-Fluorochromone-2-carboxylic acid (CAS No: 99199-59-4). This compound is a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and fluorescent probes.[1]
Physicochemical Data
The melting and boiling points are critical parameters for the characterization and application of chemical compounds. The following table summarizes the reported values for this compound.
| Property | Value | Source(s) |
| Melting Point | 257-259 °C | [2][3][4] |
| 255-261 °C | [1] | |
| Boiling Point | 347.5 °C at 760 mmHg | [2] |
| 347.5 ± 42.0 °C (Predicted) | [4] |
Experimental Protocols
While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the available literature, a general methodology for the synthesis of a related compound, 6-Fluorochromane-2-carboxylic acid, using this compound as a starting material, has been described. This provides insight into the handling and reactivity of the compound under specific experimental conditions.
General Procedure for the Synthesis of 6-Fluorobenzodihydropyran-2-carboxylic acid from 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid:
-
Reaction Setup: 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium on carbon (5% Pd/carbon, 50% aqueous content), and 500 mL of glacial acetic acid are placed in an autoclave.[5][6][7]
-
Inert Atmosphere: The autoclave is sealed and purged with nitrogen three times.[5][6][7]
-
Hydrogenation: The nitrogen is replaced with hydrogen, and the pressure is increased to 2.0 MPa. The reactor is then heated to 70–80°C.[5][6][7]
-
Reaction Monitoring: The hydrogen pressure is maintained at 2.0 MPa throughout the reaction. The reaction is considered complete when the hydrogen pressure in the autoclave remains stable for half an hour.[5][6][7]
-
Work-up: After completion, the autoclave is cooled, and the hydrogen is released. The reaction mixture is filtered to recover the Pd/C catalyst. The filtrate is concentrated under reduced pressure to remove the glacial acetic acid.[5][6][7]
-
Purification: The resulting concentrate is poured into petroleum ether and heated to yield a white crystalline solid. The solid is filtered and dried to give the final product.[5][6][7]
Applications and Logical Workflow
This compound serves as a key building block in the synthesis of more complex molecules with biological or diagnostic applications.[1] Its fluorinated structure can enhance the properties of the final compounds.[1] The following diagram illustrates its role in the development pipeline for pharmaceuticals and fluorescent probes.
Caption: Workflow of this compound as a synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#:99199-59-4 | Chemsrc [chemsrc.com]
- 3. This compound 98 99199-59-4 [sigmaaldrich.com]
- 4. This compound | 99199-59-4 [chemicalbook.com]
- 5. 6-Fluorochromane-2-carboxylic acid CAS#: 99199-60-7 [m.chemicalbook.com]
- 6. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Fluorochromane-2-carboxylic acid | 99199-60-7 [chemicalbook.com]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Fluorochromone-2-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorochromone-2-carboxylic acid, a fluorinated derivative of the chromone scaffold, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features and reactivity have made it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, offering detailed experimental protocols and a summary of its physicochemical properties. The chromone ring system, a benzopyran-4-one, is a common motif in a variety of natural products and pharmacologically active compounds, and the introduction of a fluorine atom at the 6-position can significantly modulate the biological activity and pharmacokinetic properties of the resulting molecules.
Historical Context and Discovery
While a singular, definitive "discovery" paper for this compound is not readily apparent in a survey of readily available scientific literature, its development can be understood within the broader history of chromone synthesis and the increasing interest in fluorinated organic compounds in the latter half of the 20th century. The synthesis of the parent compound, chromone-2-carboxylic acid, has been known for much longer, with various methods developed over the years.
The specific synthesis of this compound appears to have been driven by its utility as a key intermediate in the preparation of more complex molecules, most notably the cardiovascular drug Nebivolol. Research and patent literature from the early 2000s onwards frequently cite this compound as a critical starting material. For instance, a 2005 publication by Yang et al. details a synthetic route starting from p-fluorophenol, indicating that the compound was of significant interest by this time.[1] Chinese patent CN104072470A also describes a preparation method starting from p-fluorophenol. The lack of a prominent, earlier "discovery" paper may suggest that its initial synthesis was either disclosed within a broader patent application focused on a final drug product or in less digitally-indexed chemical literature.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 99199-59-4 | [2] |
| Molecular Formula | C₁₀H₅FO₄ | [2] |
| Molecular Weight | 208.14 g/mol | [2] |
| Melting Point | 257-259 °C | [2] |
| Appearance | White to Almost white powder/crystal | |
| Purity | >97.0% (HPLC) |
Synthetic Pathways
The synthesis of this compound has been approached through several routes, generally involving the construction of the chromone ring from a suitably substituted phenol. The most commonly cited methods start with p-fluorophenol.
Synthesis from p-Fluorophenol
A prevalent synthetic strategy involves the reaction of p-fluorophenol with a C3-dielectrophile to construct the pyrone ring. One such method involves the following key transformations:
-
O-Alkylation of p-Fluorophenol: Reaction of p-fluorophenol with a reagent like dimethyl acetylenedicarboxylate.
-
Hydrolysis: Subsequent hydrolysis of the resulting ester.
-
Cyclization: Intramolecular Friedel-Crafts acylation to form the chromone ring.
The following diagram illustrates a generalized workflow for the synthesis of this compound from p-fluorophenol.
Caption: Synthesis workflow from p-fluorophenol.
Experimental Protocols
Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid from p-Fluorophenol (Method described in CN104072470A)
-
Step 1: Addition Reaction: p-Fluorophenol and dimethyl acetylenedicarboxylate are dissolved in methanol. An organic base is used as a catalyst to generate the crude dimethyl 2-(p-fluorophenoxy)fumarate.
-
Step 2: Hydrolysis: Without separation, an aqueous alkali solution is added to the reaction mixture to hydrolyze the diester. The hydrolysis temperature is maintained at 25-35°C for 2-3 hours. The reaction is then acidified to precipitate 2-(p-fluorophenoxy)fumaric acid, which is collected by filtration and dried.
-
Step 3: Cyclization: The obtained 2-(p-fluorophenoxy)fumaric acid is dissolved in concentrated sulfuric acid to effect cyclization, yielding 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Application in Drug Development
The primary driver for the synthesis of this compound is its role as a key intermediate in the synthesis of the antihypertensive drug, Nebivolol.[3] In the synthesis of Nebivolol, the chromone moiety is typically reduced to the corresponding chroman.
The following diagram illustrates the logical relationship of this compound as an intermediate.
References
A Technical Guide to the Biological Activity of 6-Fluorochromone-2-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluorochromone-2-carboxylic acid has emerged as a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules.[1] The incorporation of a fluorine atom at the 6-position of the chromone ring can significantly influence the physicochemical and pharmacological properties of the resulting derivatives, leading to compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the reported biological activities of this compound and its derivatives, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways are presented to facilitate further research and development in this area.
Introduction
Chromones, a class of oxygen-containing heterocyclic compounds, are known to exhibit a wide range of pharmacological activities. The functionalization of the chromone nucleus offers a strategy to develop novel therapeutic agents. This compound, in particular, has garnered attention as a valuable building block for the synthesis of molecules with enhanced biological profiles.[1] This guide will delve into the specific biological activities of derivatives synthesized from this core structure.
Anticancer Activity
Derivatives of 6-fluorochromone have been investigated for their potential as anticancer agents, with evidence suggesting that they may act as topoisomerase inhibitors.[2]
In Vitro and In Vivo Anticancer Activity of 6-Fluoro-2,7-disubstituted-3-formylchromones
A series of 6-fluoro-2,7-di-morpholino-/piperidino-/N-methylpiperazino-3-formylchromones have been synthesized and evaluated for their anticancer activity against Ehrlich ascites carcinoma (EAC) cells. These compounds have demonstrated promising anticancer activity in both in vitro and in vivo models, suggesting their potential as leads for the development of new anticancer drugs.[2]
Table 1: Anticancer Activity of 6-Fluoro-2,7-disubstituted-3-formylchromone Derivatives
| Compound ID | R1 | R2 | In Vitro Activity (EAC cells) | In Vivo Activity (EAC-bearing mice) |
| 17 | Morpholino | Morpholino | Promising | Promising |
| 18 | Piperidino | Piperidino | Promising | Promising |
| 19 | N-methylpiperazino | N-methylpiperazino | Promising | Promising |
Quantitative data such as IC50 values from the primary literature were not available in the public domain abstracts.
Proposed Mechanism of Action: Topoisomerase Inhibition
The anticancer activity of these 6-fluorochromone derivatives is hypothesized to be mediated through the inhibition of DNA topoisomerases.[2] Topoisomerases are crucial enzymes involved in DNA replication, transcription, and chromosome segregation, making them validated targets for cancer therapy.
Caption: Proposed mechanism of topoisomerase inhibition by 6-fluorochromone derivatives.
Experimental Protocols
-
Cell Culture: Ehrlich ascites carcinoma (EAC) cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the 6-fluorochromone derivatives for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase II, and the test compound at various concentrations in an appropriate assay buffer.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the topoisomerase-mediated DNA relaxation.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form.
Caption: Experimental workflow for anticancer activity evaluation.
Anti-inflammatory Activity
While specific studies on the anti-inflammatory activity of direct derivatives of this compound are limited in the readily available literature, the broader class of chromone amides has shown potential in modulating inflammatory responses.
Inhibition of Nitric Oxide (NO) Production
A series of chromone-based amide compounds have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
Table 2: Anti-inflammatory Activity of Chromone Amide Derivatives (Representative Data)
| Compound ID | Structure | NO Inhibition EC50 (µM) |
| 5-9 | Chromone with amide side chain | 5.33 ± 0.57 |
| Ibuprofen | (Positive Control) | > 10 |
Data from a study on chromone amides, not specifically 6-fluoro derivatives, is presented for illustrative purposes.[3]
Proposed Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of chromone derivatives are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO.
Caption: Simplified NF-κB signaling pathway and potential inhibition by chromone derivatives.
Experimental Protocols
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plates are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
EC50 Calculation: The concentration of the compound that causes 50% inhibition of NO production (EC50) is calculated from the dose-response curve.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data highlight their potential as anticancer agents, possibly acting through topoisomerase inhibition, and as anti-inflammatory agents by modulating pathways such as NF-κB. Further research, including the synthesis of a broader range of derivatives and comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for future investigations in this exciting area of drug discovery.
References
Theoretical Insights into 6-Fluorochromone-2-carboxylic Acid: A Computational Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluorochromone-2-carboxylic acid is a valuable scaffold in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the theoretical studies on this compound and its analogs. By leveraging computational chemistry, we can elucidate the structural, electronic, and spectroscopic properties of this molecule, offering critical insights for drug design and development. This document summarizes key quantitative data from theoretical analyses of the chromone scaffold, details the computational methodologies employed, and visualizes the typical workflow for such theoretical investigations. While direct theoretical studies on the 6-fluoro derivative are limited, this guide draws upon extensive research on closely related chromone compounds to provide a robust predictive framework.
Introduction
Chromones and their derivatives are a significant class of heterocyclic compounds with a wide array of biological activities.[2][3] The introduction of a fluorine atom at the 6-position of the chromone ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid group at the 2-position provides a crucial site for further chemical modifications and interactions.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like this compound at the atomic level. These computational methods allow for the prediction of molecular geometry, electronic structure, and spectroscopic signatures, which are essential for rational drug design. This guide will explore the theoretical underpinnings of this important molecule, providing a foundational understanding for researchers in the field.
Computational Methodologies
The theoretical data presented in this guide are derived from computational methods analogous to those applied to various chromone derivatives in the scientific literature.[2][3][4] These protocols are standard in the field of computational chemistry for the study of organic molecules.
Geometry Optimization
The initial step in the theoretical analysis involves the optimization of the molecular geometry. This is typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[4] Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[2]
Electronic Property Calculations
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[2][3]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions.[2]
Spectroscopic Predictions
Computational methods can also predict various spectroscopic properties, which can be compared with experimental data for validation:
-
Infrared (IR) and Raman Spectra: Vibrational frequencies are calculated to predict the IR and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method.[2]
-
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts.[5][6]
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra in the ultraviolet-visible region.[1][7]
Theoretical Data Summary
The following tables summarize representative quantitative data for the chromone scaffold, based on theoretical studies of chromone-2-carboxylic acid and its derivatives. These values provide a baseline for understanding the properties of this compound.
Table 1: Optimized Geometrical Parameters (Representative Values)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O (carbonyl) | 1.21 - 1.23 | ||
| C-O (ether) | 1.36 - 1.38 | ||
| C-C (aromatic) | 1.38 - 1.41 | ||
| O-C-C (pyrone ring) | 118 - 122 | ||
| C-C=O (pyrone ring) | 122 - 126 | ||
| Benzene ring planarity | ~0 | ||
| Carboxylic acid C=O | 1.20 - 1.22 | ||
| Carboxylic acid C-O | 1.34 - 1.36 | ||
| O=C-OH (carboxylic acid) | 122 - 125 |
Note: These are typical ranges observed in DFT calculations of chromone derivatives.
Table 2: Electronic Properties (Representative Values)
| Property | Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -2.0 to -3.0 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
| Dipole Moment | 2.0 to 4.0 Debye |
| Electronegativity (χ) | 4.2 to 5.3 eV |
| Chemical Hardness (η) | 2.0 to 2.5 eV |
Note: These values are indicative and can be influenced by substituents and the computational method used.
Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.
Caption: A flowchart of the computational chemistry workflow.
Conceptual Signaling Pathway Interaction
While this compound is an intermediate, its derivatives often target specific biological pathways. The following diagram conceptualizes how a derivative might interact with a generic signaling pathway, a common consideration in drug development.
Caption: A conceptual model of a drug-pathway interaction.
Conclusion
Theoretical studies provide an invaluable framework for understanding the molecular properties of this compound and its derivatives. By employing computational methodologies such as DFT, researchers can predict key structural and electronic parameters that are crucial for the design of novel therapeutic agents. The data and workflows presented in this guide serve as a foundational resource for scientists and professionals in the field of drug development, enabling a more rational and efficient approach to the discovery of new medicines. Further dedicated theoretical and experimental work on this compound will undoubtedly continue to unveil its full potential in medicinal chemistry.
References
- 1. Exploring flavone reactivity: A quantum mechanical study and TD-DFT benchmark on UV-vis spectroscopy | European Journal of Chemistry [eurjchem.com]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Nebivolol: An Application Note Utilizing 6-Fluorochromone-2-carboxylic Acid Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of Nebivolol, a selective β1-adrenergic receptor antagonist with vasodilatory properties. The synthetic strategy focuses on the utilization of the key intermediate, 6-fluorochromone-2-carboxylic acid, and its derivatives.
Introduction
Nebivolol is a cornerstone in the management of hypertension, distinguished by its dual mechanism of action: selective blockade of β1-adrenergic receptors and modulation of the nitric oxide (NO) pathway, leading to vasodilation.[1] The synthesis of this structurally complex molecule, which contains four stereocenters, presents significant challenges. A common and effective synthetic route employs 6-fluorochroman-2-carboxylic acid as a crucial starting material. This intermediate provides the foundational chroman ring system present in the final Nebivolol structure. The synthesis involves the resolution of racemic 6-fluorochroman-2-carboxylic acid into its respective enantiomers, which are then converted into key epoxide intermediates for a convergent synthesis of the target molecule.[2][3]
Synthetic Strategy Overview
The synthesis of Nebivolol from 6-fluorochroman-2-carboxylic acid can be broadly divided into the following key stages:
-
Esterification: The carboxylic acid is first converted to its corresponding methyl ester to facilitate subsequent reactions.
-
Chiral Resolution: The racemic methyl 6-fluorochroman-2-carboxylate is resolved into its (S)- and (R)-enantiomers. This is a critical step to ensure the correct stereochemistry in the final product. Enzymatic resolution is a modern and efficient method for this purpose.[4][5]
-
Reduction to Aldehyde: The resolved esters are selectively reduced to the corresponding aldehydes, which are immediate precursors to the epoxide intermediates.
-
Epoxide Formation: The chiral aldehydes are converted into diastereomerically pure epoxides. These epoxides are the key building blocks for the convergent synthesis.
-
Convergent Synthesis: The appropriate epoxide enantiomers are coupled with a suitable amine, typically benzylamine, followed by a second coupling reaction between the resulting amino-alcohol and the other epoxide enantiomer to construct the core structure of Nebivolol.
-
Deprotection: The protecting group on the secondary amine is removed to yield the final Nebivolol molecule.
Experimental Protocols
The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis of Nebivolol.
Protocol 1: Esterification of 6-Fluorochroman-2-carboxylic acid
This procedure describes the conversion of 6-fluorochroman-2-carboxylic acid to its methyl ester.
Materials:
-
6-Fluorochroman-2-carboxylic acid
-
Methanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Methylene chloride (DCM)
-
Sodium sulfate
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 6-fluorochroman-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in methylene chloride (10 volumes) and wash with a saturated solution of sodium bicarbonate (2 x 5 volumes) and then with water (2 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-fluorochroman-2-carboxylate as an oil.
Protocol 2: Enantioselective Reduction and Epoxidation (Example for one enantiomer)
This protocol outlines the conversion of the chiral ester to the corresponding epoxide.
Materials:
-
(S)-methyl 6-fluorochroman-2-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H) in toluene
-
Toluene (anhydrous)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
-
Round bottom flask
-
Addition funnel
-
Rotary evaporator
Procedure:
-
Reduction to Aldehyde:
-
Dissolve (S)-methyl 6-fluorochroman-2-carboxylate (1.0 eq) in anhydrous toluene (10 volumes) in a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add DIBAL-H (1.1 eq, 1.0 M solution in toluene) dropwise via an addition funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C, followed by water.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Extract the filtrate with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-6-fluorochroman-2-carboxaldehyde. This intermediate can be prone to racemization and is often used immediately in the next step.[2]
-
-
Epoxide Formation:
-
In a separate flame-dried flask, suspend sodium hydride (1.2 eq) in anhydrous DMSO (5 volumes) under an inert atmosphere.
-
Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear solution is formed.
-
Add a solution of the crude (S)-6-fluorochroman-2-carboxaldehyde (1.0 eq) in anhydrous DMSO (2 volumes) dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude epoxide can be purified by column chromatography on silica gel.
-
Protocol 3: Convergent Synthesis and Deprotection of Nebivolol
This protocol describes the coupling of the epoxide intermediates and the final deprotection step.
Materials:
-
(2S,αR)-6-fluoro-α-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-2-methanol (prepared by reacting the (S,R)-epoxide with benzylamine)
-
(2R,2'S)-6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-1-benzopyran
-
Ethanol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Filtration apparatus
Procedure:
-
Coupling Reaction:
-
Dissolve (2S,αR)-6-fluoro-α-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-2-methanol (1.0 eq) and (2R,2'S)-6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-1-benzopyran (1.0 eq) in ethanol (10 volumes).
-
Heat the mixture to reflux and maintain for 12-16 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain crude N-benzyl Nebivolol.
-
-
Deprotection:
-
Dissolve the crude N-benzyl Nebivolol in methanol (15 volumes).
-
Add 10% Palladium on carbon (10% w/w) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude Nebivolol.
-
The crude product can be purified by recrystallization or column chromatography to yield pure Nebivolol.
-
Quantitative Data
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC, %) | Reference |
| 1 | Methyl 6-fluorochroman-2-carboxylate | 210.20 | 83 | >98 | [6] |
| 2 | (S)-6-fluorochroman-2-carboxaldehyde | 180.18 | - | - | [2] |
| 3 | (2S,2'R)-6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-1-benzopyran | 194.20 | ~90 (over 2 steps) | >99 | [2] |
| 4 | N-benzyl Nebivolol | 495.58 | 83 | 99.6 | [3] |
| 5 | Nebivolol | 405.44 | 67 | >99.5 | [7] |
Yields and purity are representative and may vary depending on the specific reaction conditions and purification methods used.
Visualizations
Nebivolol Synthesis Workflow
Caption: Synthetic pathway for Nebivolol from 6-fluorochroman-2-carboxylic acid.
Nebivolol Mechanism of Action
Caption: Dual mechanism of action of Nebivolol.
References
- 1. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 2. data.epo.org [data.epo.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US9090922B2 - Process for the preparation of nebivolol - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. US8927742B2 - Process for preparing Nebivolol - Google Patents [patents.google.com]
Application Notes and Protocols: 6-Fluorochromone-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Fluorochromone-2-carboxylic acid is a fluorinated heterocyclic compound that serves as a crucial intermediate and versatile building block in medicinal chemistry.[1] Its unique structure, featuring a chromone core, a carboxylic acid group, and a fluorine atom, provides a valuable scaffold for the synthesis of novel bioactive molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, making it an attractive moiety in drug design.[2] This document outlines the synthesis, key applications, and detailed experimental protocols related to this compound, highlighting its potential in developing therapeutics for a range of diseases, including those involving inflammation, cancer, and neurological disorders.[1]
Synthesis of Key Intermediates
A common and critical reaction involving this compound is its reduction to 6-Fluorochroman-2-carboxylic acid. This saturated analogue is a key intermediate in the synthesis of various pharmaceuticals, including the cardiovascular drug Nebivolol.[3][4] The synthesis is typically achieved through catalytic hydrogenation.
Caption: Workflow for the catalytic hydrogenation of the precursor.
Applications in Medicinal Chemistry
The chromone scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with diverse biological activities. The addition of a fluorine atom further modulates its properties for drug development.
Inhibition of Human Neutrophil Elastase (HNE)
Human Neutrophil Elastase (HNE) is a serine protease implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[5][6] Overactivity of HNE leads to tissue destruction. Flavonoids and related heterocyclic compounds have been identified as inhibitors of HNE, making the 6-fluorochromone scaffold a promising starting point for the development of novel HNE inhibitors.[7]
Table 1: Inhibitory Activity of Selected Flavonoids against Elastase
| Compound | Type | Source Organism/Class | IC50 (µM) |
|---|---|---|---|
| Largamide B | Cyclic Depsipeptide | Lyngbya confervoides | 0.5[5] |
| Largamide A | Cyclic Depsipeptide | Lyngbya confervoides | 1.4[5] |
| Podachaenin | Sesquiterpene Lactone | Natural Product | 7.0[6] |
This table showcases the potential of natural scaffolds to inhibit elastase, suggesting that synthetic derivatives from building blocks like this compound could yield potent inhibitors.
Caption: General workflow for developing inhibitors from a building block.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis; its dysregulation is a hallmark of numerous cancers.[8][9] In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt ligand binding disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[10][11] Flavonoids have been shown to modulate this pathway, presenting an opportunity for developing anticancer agents from the 6-fluorochromone scaffold.
Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states.
Anticonvulsant Activity
Derivatives of heterocyclic systems, such as quinazolinones, have shown promising anticonvulsant properties.[12] The structural features of this compound make it a suitable starting material for synthesizing novel compounds to be tested for activity against neurological disorders like epilepsy.[1][13][14] The mechanism of action for many anticonvulsants involves the modulation of ion channels or enhancement of inhibitory neurotransmission via GABAergic systems.[12]
Table 2: Anticonvulsant Activity of Representative Quinazolin-4(3H)-one Derivatives
| Compound | R¹ Substituent | Dose (mg/kg) | Protection against PTZ-induced seizures (%) |
|---|---|---|---|
| 8b | p-CN-C₆H₄- | 150 | 100%[12] |
| 5b | m-NO₂-C₆H₄- | 150 | 83.33%[12] |
| 6b | β-naphthyl- | 150 | 83.33%[12] |
| 9a | H₂N- | 150 | 16.67%[12] |
This table shows structure-activity relationships for a related heterocyclic system, guiding the design of new derivatives from the 6-fluorochromone scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Fluorochroman-2-carboxylic Acid
This protocol is based on the catalytic hydrogenation of this compound.[15]
Materials:
-
6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (starting material)
-
Palladium on carbon (5% Pd/C, 50% wet)
-
Glacial acetic acid
-
Toluene
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Autoclave reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charge a 500 mL autoclave reactor with 10.0 g of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 0.5 g of Pd/C, and 150 mL of glacial acetic acid under a nitrogen atmosphere.[15]
-
Seal the autoclave and replace the nitrogen with hydrogen gas.
-
Pressurize the reactor with hydrogen to 2.0 MPa (approx. 15-20 kg).[15]
-
Heat the reaction mixture to 75-80°C and maintain for 30-35 hours, replenishing hydrogen as needed to maintain pressure.[15]
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once complete, cool the reactor, release the pressure, and filter the reaction mixture to remove the Pd/C catalyst. Wash the filter cake with 25 mL of acetic acid.[15]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.[15]
-
To the degassed residue, add toluene and an aqueous solution of NaOH (2.28 g in 30 mL water). Stir for 30 minutes and separate the aqueous and toluene layers.[15]
-
Acidify the aqueous layer with concentrated HCl until a solid precipitate forms.
-
Filter the solid, wash with water, and dry to yield the final product, 6-Fluorochroman-2-carboxylic acid.[15]
-
Expected Yield: Approximately 88-90% with >99% purity.[15]
Protocol 2: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This is a general protocol for determining the inhibitory activity of synthesized compounds against HNE.
Materials:
-
Human Neutrophil Elastase (HNE) enzyme
-
HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, with 0.5 M NaCl)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound solution to each well. Include a positive control (known inhibitor) and a negative control (DMSO/buffer only).
-
Add 70 µL of assay buffer to all wells.
-
Add 10 µL of HNE enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the HNE substrate to each well.
-
Immediately measure the absorbance at 405 nm (for p-nitroanilide release) every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: Anticonvulsant Screening (Pentylenetetrazole Model)
This is a representative in vivo protocol for assessing anticonvulsant activity, based on methods described for other heterocyclic compounds.[12] Note: All animal experiments must be conducted in accordance with approved ethical guidelines.
Materials:
-
Test animals (e.g., mice)
-
Test compounds (formulated in a suitable vehicle, e.g., saline with Tween 80)
-
Pentylenetetrazole (PTZ), a convulsant agent
-
Syringes for administration (intraperitoneal or oral)
-
Observation cages
Procedure:
-
Divide animals into groups (e.g., n=6-8 per group): a vehicle control group and several test groups receiving different doses of the compound (e.g., 50, 100, 150 mg/kg).
-
Administer the test compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneally).
-
After a set pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously) to all animals.
-
Immediately place each animal in an individual observation cage and observe for 30 minutes.
-
Record key parameters:
-
Latency: Time to the onset of the first seizure (clonic or tonic).
-
Seizure Severity/Number: Count the number of seizures.
-
Protection: Note the percentage of animals in each group that do not exhibit tonic-clonic seizures.
-
-
Analyze the data statistically to compare the treated groups with the vehicle control group. A significant increase in seizure latency or a decrease in seizure frequency/severity indicates potential anticonvulsant activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 6. Sesquiterpene lactones as inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids as inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional inhibition of β-catenin-mediatedWnt signaling by intracellular VHHantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and evaluation of anticonvulsant and antimicrobial activities of 3-hydroxy-6-methyl-2-substituted 4h-pyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Synthesis of 6-Fluorochromone-2-carboxylic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-fluorochromone-2-carboxylic acid, a valuable intermediate in medicinal chemistry and drug discovery. Chromone scaffolds are present in a variety of biologically active compounds, and the introduction of a fluorine atom can significantly modulate their pharmacokinetic and pharmacodynamic properties. This protocol outlines a three-step synthesis commencing from readily available starting materials.
Chemical Synthesis Workflow
The synthesis of this compound is accomplished through a three-step process:
-
Michael Addition: The synthesis begins with a Michael addition reaction between p-fluorophenol and dimethyl acetylenedicarboxylate to form dimethyl 2-(p-fluorophenoxy)maleate.
-
Hydrolysis: The resulting diester is then hydrolyzed under basic conditions to yield 2-(p-fluorophenoxy)maleic acid.
-
Intramolecular Friedel-Crafts Acylation: Finally, the diacid undergoes an intramolecular Friedel-Crafts acylation reaction in the presence of a strong acid to yield the target compound, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Dimethyl 2-(p-fluorophenoxy)maleate
Materials:
-
p-Fluorophenol
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Triethylamine
-
Methanol, anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-fluorophenol (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) to the solution.
-
Add dimethyl acetylenedicarboxylate (1.05 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure dimethyl 2-(p-fluorophenoxy)maleate.
Step 2: Synthesis of 2-(p-Fluorophenoxy)maleic acid
Materials:
-
Dimethyl 2-(p-fluorophenoxy)maleate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
Dissolve dimethyl 2-(p-fluorophenoxy)maleate (1.0 eq) in a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-(p-fluorophenoxy)maleic acid.
Step 3: Synthesis of this compound
Materials:
-
2-(p-Fluorophenoxy)maleic acid
-
Concentrated sulfuric acid or Polyphosphoric acid (PPA)
Procedure:
-
Carefully add 2-(p-fluorophenoxy)maleic acid (1.0 eq) in small portions to pre-heated concentrated sulfuric acid or polyphosphoric acid (10-20 eq by weight) at 80-90 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 2-4 hours.
-
Monitor the cyclization reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
A precipitate will form. Allow the ice to melt, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Data Presentation
| Step | Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | p-Fluorophenol | 112.11 | 0.1 | 11.21 | Dimethyl 2-(p-fluorophenoxy)maleate | 254.21 | 25.42 | 21.61 | 85 |
| DMAD | 142.11 | 0.105 | 14.92 | ||||||
| 2 | Dimethyl 2-(p-fluorophenoxy)maleate | 254.21 | 0.085 | 21.61 | 2-(p-Fluorophenoxy)maleic acid | 226.15 | 19.22 | 17.68 | 92 |
| 3 | 2-(p-Fluorophenoxy)maleic acid | 226.15 | 0.078 | 17.68 | This compound | 208.14 | 16.23 | 12.98 | 80 |
Biological Context: Potential Inhibition of the Arachidonic Acid Pathway
Chromone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory properties. One of the key pathways involved in inflammation is the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are central to this pathway. Chromone-based compounds have been investigated as inhibitors of these enzymes. While the specific biological targets of this compound are not extensively documented, its structural similarity to other known inhibitors suggests it may also modulate this pathway.
Caption: Potential inhibition of the arachidonic acid pathway by chromone derivatives.
Application Note: Purification of 6-Fluorochromone-2-carboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 6-Fluorochromone-2-carboxylic acid via recrystallization. This method is designed to enhance the purity of the compound, a crucial step for its application in pharmaceutical synthesis, as a fluorescent probe, and in materials science.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its purity is paramount for reliable downstream applications and for ensuring the desired pharmacological and photophysical properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 99199-59-4 | [1] |
| Molecular Formula | C₁₀H₅FO₄ | [1] |
| Molecular Weight | 208.14 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 255-261 °C | [1] |
| Purity (typical) | ≥ 98% (HPLC) | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the recrystallization of this compound using an ethanol/water solvent system. This choice is based on the general principle that carboxylic acids exhibit good solubility in alcohols and limited solubility in water, a common and effective combination for recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir continuously and heat the mixture gently to facilitate dissolution.
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and stir for a few minutes.
-
-
Hot Filtration (if activated charcoal was used):
-
Preheat a second Erlenmeyer flask and a funnel.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
To the hot, clear filtrate, add deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point until a constant weight is achieved.
-
Expected Results
The recrystallization process is expected to yield this compound with enhanced purity. A comparison of the expected outcomes before and after recrystallization is provided in Table 2.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Purity (HPLC) | Typically 95-98% | > 99% |
| Melting Point | Broad range (e.g., 250-258 °C) | Sharp range (e.g., 258-261 °C) |
| Yield | - | Typically 80-95% (dependent on initial purity) |
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more hot solvent in small increments. If still insoluble, consider a different solvent system. |
| Oiling out (compound separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too quickly. | Use a lower-boiling point solvent. Ensure slow cooling. |
| No crystals form upon cooling | Solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of the pure compound. |
| Low recovery yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary. Wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated. |
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. The protocol described provides a reliable procedure for obtaining high-purity material suitable for demanding applications in research and development. The purity of the final product should be confirmed by analytical techniques such as HPLC and melting point determination.
References
Application Notes & Protocols for the Quantification of 6-Fluorochromone-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Fluorochromone-2-carboxylic acid is a versatile fluorinated organic compound.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure also lends itself to the development of fluorescent probes for biological imaging.[1] Accurate quantification of this compound is crucial for process optimization in synthetic chemistry, pharmacokinetic studies in drug development, and for characterizing its applications in diagnostics.
This document provides detailed proposed analytical methods for the quantification of this compound. While specific validated methods for this analyte are not widely published, the protocols described herein are based on established analytical techniques for structurally similar fluorinated carboxylic acids and are intended to serve as a robust starting point for method development and validation.
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
1. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of this compound in relatively clean sample matrices, such as in-process control samples or formulated products.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices like plasma, serum, or tissue homogenates.[2]
Data Presentation: Comparison of Proposed Analytical Methods
The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values are extrapolated from established methods for analogous fluorinated and aromatic carboxylic acids.[3]
| Parameter | HPLC-UV | LC-MS/MS | Source (Analogous Compounds) |
| Linearity (R²) | > 0.999 | > 0.99 | [3] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | [3] |
| Precision (%RSD) | < 5% | < 15% | [3] |
| Limit of Detection (LOD) | ~0.02 - 0.1 µg/mL | ~0.01 - 1 ng/mL | [3] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.05 - 5 ng/mL | [3] |
| Throughput | Moderate | High | General Knowledge |
| Selectivity | Moderate (Potential for interference) | High (Based on mass-to-charge ratio) | General Knowledge |
| Cost | Lower | Higher | General Knowledge |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1.1. Principle
This method utilizes reversed-phase chromatography to separate this compound from other components in the sample. The compound is then detected by its ultraviolet absorbance at a specific wavelength.
1.2. Materials and Reagents
-
This compound reference standard (≥98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
1.3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
1.4. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.
1.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Mobile Phase A and B |
| Gradient Program | 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 5% A, 95% B15-18 min: Hold at 5% A, 95% B18-20 min: Return to 95% A, 5% B20-25 min: Re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically 254 nm or λmax) |
1.6. Sample Preparation
-
For Process Samples: Dilute the sample with the initial mobile phase to a concentration within the calibration range.
-
For Formulations: Dissolve the formulation in a suitable solvent and dilute with the initial mobile phase.
1.7. Data Analysis
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
2.1. Principle
This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is ionized, and specific precursor-to-product ion transitions are monitored for quantification.
2.2. Materials and Reagents
-
Same as Protocol 1
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended. If unavailable, a compound with similar chromatographic and ionization properties can be used.
2.3. Instrumentation
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2.4. Preparation of Solutions
-
Mobile phases and standard solutions are prepared as in Protocol 1.
-
Internal Standard Stock Solution: Prepare a stock solution of the IS in methanol.
-
Working Standard and QC Samples: Spike the working standard solutions and quality control (QC) samples with a fixed concentration of the IS.
2.5. LC-MS/MS Conditions
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of Mobile Phase A and B |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | To be determined by infusion of the standard. Proposed transitions:Precursor Ion (Q1): [M-H]⁻Product Ion (Q3): To be determined |
| Source Parameters | To be optimized for the specific instrument |
2.6. Sample Preparation (for Biological Matrices)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Solid Phase Extraction (SPE): For cleaner samples and lower detection limits, an appropriate SPE cartridge can be used to extract the analyte from the matrix.
2.7. Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions. Quantify the analyte in the samples using this calibration curve.
Visualizations
Caption: General workflow for the LC-MS/MS quantification of this compound.
Caption: Comparison of proposed analytical methods for this compound.
References
Application Notes and Protocols: 6-Fluorochromone Derivatives in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 6-fluorochromone derivatives as anticancer agents, with a focus on their role as topoisomerase inhibitors. While 6-Fluorochromone-2-carboxylic acid is a key fluorinated chromone building block, this document details the synthesis and activity of closely related and promising anticancer compounds derived from the 6-fluorochromone scaffold.
Introduction
The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The introduction of a fluorine atom at the C-6 position of the chromone ring can significantly enhance the therapeutic potential of these compounds. This document focuses on the synthesis and application of 6-fluorochromone derivatives, particularly 6-fluoro-2,7-disubstituted-3-formylchromones, which have been identified as promising anticancer agents acting through the inhibition of topoisomerase enzymes.[1]
Application: Anticancer Activity of 6-Fluorochromone Derivatives
Derivatives of 6-fluorochromone have been synthesized and evaluated for their potential as anticancer agents. Specifically, a series of 6-fluoro-2,7-di-substituted-3-formylchromones have demonstrated promising in vitro and in vivo anticancer activity against Ehrlich ascites carcinoma (EAC) cells.[1] These compounds are believed to exert their cytotoxic effects by acting as topoisomerase inhibitors.[1]
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[2][3] By inhibiting these enzymes, 6-fluorochromone derivatives can induce DNA strand breaks, leading to apoptosis and cell death in rapidly dividing cancer cells.[2]
Quantitative Data
The following table summarizes the anticancer activity of representative 6-fluorochromone derivatives against Ehrlich ascites carcinoma (EAC) cells.
| Compound ID | R1 | R2 | Anticancer Activity (in vitro vs. EAC cells) |
| 1 | Morpholino | Morpholino | Promising |
| 2 | Piperidino | Piperidino | Promising |
| 3 | N-methylpiperazino | N-methylpiperazino | Promising |
Data synthesized from Ishar et al. (2006). The original publication should be consulted for detailed quantitative data.[1]
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-2,7-disubstituted-3-formylchromones
This protocol describes a general method for the synthesis of the target anticancer compounds, adapted from established procedures for 3-formylchromone synthesis.
Step 1: Synthesis of 6-Fluoro-3-formylchromone (Vilsmeier-Haack Reaction)
-
To a stirred solution of 2-hydroxy-5-fluoroacetophenone (1 equivalent) in dimethylformamide (DMF, 3 equivalents), add phosphorus oxychloride (POCl3, 2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into crushed ice and stir until a solid precipitate forms.
-
Filter the solid, wash with water, and dry to obtain 6-fluoro-3-formylchromone.
Step 2: Synthesis of 6-Fluoro-2,7-disubstituted-3-formylchromones
-
To a solution of 6-fluoro-3-formylchromone (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired secondary amine (e.g., morpholine, piperidine, or N-methylpiperazine, 2.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoro-2,7-disubstituted-3-formylchromone.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxicity of the synthesized compounds against a cancer cell line, such as Ehrlich ascites carcinoma (EAC).
-
Cell Seeding: Seed EAC cells in a 96-well plate at a density of 1 x 10^4 cells/well in a suitable culture medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthesized 6-fluorochromone derivatives in the culture medium. Add the compounds to the wells at various final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Synthetic pathway for 6-fluorochromone anticancer agents.
Caption: Mechanism of topoisomerase inhibition by 6-fluorochromone derivatives.
References
Application Notes and Protocols: 6-Fluorochromone-2-carboxylic Acid Derivatives for Topoisomerase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Fluorochromone-2-carboxylic acid and its derivatives are a class of synthetic compounds that have garnered interest as potential anticancer agents.[1] Their mechanism of action often involves the inhibition of topoisomerases, which are vital enzymes responsible for managing the topological state of DNA.[2][3] Topoisomerases are crucial for processes like DNA replication and transcription, making them prime targets for cancer therapy.[4][5] By inhibiting these enzymes, the derivatives can induce DNA damage and trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.[4][6] This document provides detailed application notes on these derivatives and standardized protocols for their evaluation as topoisomerase inhibitors.
I. Mechanism of Action
Topoisomerase inhibitors function by interfering with the enzyme's catalytic cycle.[5] The primary mechanism involves the stabilization of the "cleavable complex," a transient intermediate where the enzyme is covalently bonded to the DNA strand after cleavage.[5][7] By stabilizing this complex, this compound derivatives prevent the re-ligation of the DNA strand, leading to an accumulation of single- or double-strand breaks.[4][6] This DNA damage activates DNA Damage Response (DDR) pathways, which in turn can lead to cell cycle arrest, typically at the G2/M phase, allowing time for repair.[7] If the damage is too extensive, the cell is directed towards apoptosis.[4][7]
Signaling Pathway of Topoisomerase Inhibition
Caption: Signaling pathway of topoisomerase inhibition.
II. Quantitative Data Summary
The tables below present representative data on the inhibitory activity of hypothetical this compound derivatives against human topoisomerases and their cytotoxic effects on various cancer cell lines. Etoposide and Camptothecin are included as standard reference inhibitors for Topoisomerase II and I, respectively.
Table 1: Topoisomerase I and IIα Inhibitory Activity
| Compound | Topo I IC₅₀ (µM) | Topo IIα IC₅₀ (µM) |
| Derivative A | 0.92 | 18.5 |
| Derivative B | 25.1 | 1.15 |
| Derivative C | 0.65 | 8.9 |
| Camptothecin | 0.30 | >100 |
| Etoposide | >100 | 1.8 |
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) in Cancer Cell Lines
| Compound | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| Derivative A | 2.5 | 3.8 | 4.9 |
| Derivative B | 3.2 | 4.5 | 5.3 |
| Derivative C | 1.8 | 2.9 | 3.4 |
| Camptothecin | 0.08 | 0.12 | 0.15 |
| Etoposide | 1.5 | 2.0 | 2.8 |
III. Experimental Protocols
A. Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures a compound's ability to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I. The two DNA forms, supercoiled and relaxed, are separated by agarose gel electrophoresis.[8][9][10]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Assay Buffer: 200 mM Tris-HCl (pH 7.5), 2 M NaCl, 2.5 mM EDTA, 50% glycerol.[8]
-
Test compounds dissolved in DMSO
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol.[11]
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or an alternative DNA stain
Protocol:
-
On ice, prepare reaction mixtures in a total volume of 20 µL. To each tube, add 2 µL of 10X Assay Buffer, 200 ng of supercoiled plasmid DNA, the test compound at the desired concentration (ensure final DMSO concentration is ≤1%), and nuclease-free water to a volume of 19 µL.[9]
-
Initiate the reaction by adding 1 µL of human topoisomerase I (1-2 units). Mix gently.
-
Incubate the reactions at 37°C for 30 minutes.[9]
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.[11]
-
Load the entire sample onto a 1% agarose gel.
-
Perform electrophoresis at 80-100 V until the dye fronts have adequately separated.[9]
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-20 minutes, followed by a brief destaining in water.[9]
-
Visualize DNA bands using a UV transilluminator. The inhibition is determined by the persistence of the supercoiled DNA band compared to the relaxed DNA in the enzyme-only control.
Experimental Workflow for Topoisomerase I Inhibition Assay
Caption: Workflow for Topoisomerase I Inhibition Assay.
B. Topoisomerase IIα Inhibition Assay (Decatenation Assay)
This assay assesses the inhibition of topoisomerase IIα by measuring its ability to decatenate, or unlink, kinetoplast DNA (kDNA).[12][13] Decatenated minicircles are then separated from the larger kDNA network by gel electrophoresis.[12]
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10X Assay Buffer: 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA.[11]
-
10X ATP Solution (50 mM)
-
Test compounds dissolved in DMSO
-
Stop Solution/Loading Dye
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or an alternative DNA stain
Protocol:
-
On ice, prepare reaction mixtures in a total volume of 20 µL. To each tube, add 2 µL of 10X Assay Buffer, 2 µL of 10X ATP solution, 200 ng of kDNA, the test compound, and nuclease-free water to 19 µL.[11][12]
-
Start the reaction by adding 1 µL of human topoisomerase IIα (2-4 units). Mix gently.
-
Incubate the reactions at 37°C for 30 minutes.[12]
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load samples onto a 1% agarose gel and run at ~85V for 1-1.5 hours.[12]
-
Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. Inhibition is indicated by the reduction of decatenated minicircle DNA compared to the positive control. The kDNA network remains in or near the well.[12][13]
C. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete growth medium
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (or until ~70-80% confluency) to allow for cell attachment.[15]
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[15]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
Logical Relationship of Drug Discovery and Evaluation
Caption: Drug discovery and evaluation pipeline.
IV. Conclusion
This compound derivatives serve as a valuable chemical scaffold for developing novel topoisomerase inhibitors. The protocols detailed here provide a robust framework for their synthesis, screening, and characterization.[1][16][17][18] By systematically evaluating their enzymatic inhibition and cellular cytotoxicity, researchers can identify lead compounds with potent anticancer activity for further preclinical and clinical development.
References
- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. Mechanism of action of DNA topoisomerase inhibitors | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. inspiralis.com [inspiralis.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. topogen.com [topogen.com]
- 12. inspiralis.com [inspiralis.com]
- 13. tandfonline.com [tandfonline.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of mansonone F derivatives as topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of harmine derivatives as topoisomerase I inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of (S) and (R)-6-Fluorochroman-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure (S)- and (R)-6-fluorochroman-2-carboxylic acid are critical chiral building blocks in the pharmaceutical industry.[1] The stereochemistry of these molecules is paramount for their application in the synthesis of high-value active pharmaceutical ingredients (APIs). Notably, the (S)-enantiomer is a key intermediate in the production of Nebivolol, a beta-blocker used to treat hypertension, while the (R)-enantiomer is utilized in the synthesis of Fidarestat, an aldose reductase inhibitor developed for the treatment of diabetic complications.
Traditional chemical resolution methods for this racemic mixture are often complex, suffer from low yields, and can be environmentally detrimental.[1] This document provides detailed application notes and protocols for a highly efficient and green enzymatic resolution method. This process utilizes two distinct esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, in a sequential biphasic system to resolve racemic methyl 6-fluorochroman-2-carboxylate.[1]
Principle of the Method
The enzymatic resolution is based on the enantioselective hydrolysis of racemic methyl 6-fluorochroman-2-carboxylate (rac-MFCC). Two esterases with complementary stereoselectivity are used sequentially:
-
Step 1: (S)-selective hydrolysis. The esterase EstS preferentially hydrolyzes the (S)-methyl ester to the corresponding (S)-carboxylic acid ((S)-FCCA), leaving the unreacted (R)-methyl ester ((R)-MFCC) in high enantiomeric excess.
-
Step 2: (R)-selective hydrolysis. The esterase EstR is then used to hydrolyze the remaining (R)-MFCC to the (R)-carboxylic acid ((R)-FCCA).
This sequential process, particularly when performed with immobilized enzymes in a biphasic system, allows for high conversion, excellent enantiomeric excess of both target molecules, and facile separation of products.[1]
Quantitative Data Summary
The following tables summarize the performance of the sequential enzymatic resolution of racemic methyl 6-fluorochroman-2-carboxylate.
Table 1: Performance of Individual Esterases in the Resolution of rac-MFCC [1]
| Enzyme | Target Product | Substrate | Enantiomeric Excess (e.e.) of Product |
| EstS | (S)-6-fluorochroman-2-carboxylic acid | (S)-methyl-6-fluorochroman-2-carboxylate | >99% |
| EstR | (R)-6-fluorochroman-2-carboxylic acid | (R)-methyl-6-fluorochroman-2-carboxylate | 95-96% |
Table 2: Overall Performance of the Sequential Biphasic Batch Resolution (10 Batches) [1]
| Parameter | (S)-FCCA | (R)-FCCA |
| Final Concentration | 229.3 mM | 224.1 mM |
| Enantiomeric Excess (e.e.) | 96.9% | 99.1% |
| Total Molar Yield | \multicolumn{2}{c | }{93.5%} |
| Total Reaction Time | \multicolumn{2}{c | }{40 hours} |
Experimental Protocols
Materials and Reagents
-
Racemic methyl 6-fluorochroman-2-carboxylate (rac-MFCC)
-
Immobilized whole cells of E. coli expressing EstS from Geobacillus thermocatenulatus
-
Immobilized whole cells of E. coli expressing EstR from Geobacillus thermocatenulatus
-
Toluene (organic phase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0-8.0)
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for product isolation)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Calcium chloride and Sodium alginate (for cell immobilization)
Protocol for Immobilization of Geobacillus thermocatenulatus Cells
This protocol describes a general method for cell immobilization using calcium alginate, which is suitable for creating robust biocatalysts for repeated use.
-
Cell Culture: Cultivate the recombinant E. coli strains expressing EstS and EstR under optimal conditions to achieve high cell density and enzyme expression.
-
Cell Harvesting: Centrifuge the cell culture to harvest the cell paste. Wash the cells with a sterile saline solution.
-
Preparation of Alginate-Cell Mixture: Prepare a sterile 2-3% (w/v) solution of sodium alginate in distilled water. Suspend the harvested cell paste in the sodium alginate solution to a final cell concentration of 10-20% (w/v).
-
Bead Formation: Extrude the alginate-cell mixture dropwise into a gently stirring solution of 0.2 M calcium chloride. This can be done using a syringe with a needle or a peristaltic pump with a nozzle.
-
Curing: Allow the beads to harden in the calcium chloride solution for 1-2 hours at 4°C.
-
Washing: Collect the immobilized cell beads by filtration and wash with sterile distilled water to remove excess calcium chloride and un-entrapped cells.
-
Storage: Store the immobilized beads in a buffer solution at 4°C until use.
Protocol for Sequential Enzymatic Resolution
This protocol outlines the sequential resolution in a biphasic system.
-
Reaction Setup: In a temperature-controlled reactor, prepare a biphasic system consisting of an aqueous phosphate buffer and toluene. The optimal ratio of the aqueous to organic phase should be determined empirically but can be initiated at 1:1 (v/v).
-
Substrate Addition: Dissolve the racemic methyl 6-fluorochroman-2-carboxylate in the toluene phase to the desired concentration (e.g., up to 500 mM).
-
Step 1: (S)-Resolution with Immobilized EstS:
-
Add the immobilized EstS cells to the aqueous phase.
-
Maintain the reaction at the optimal temperature and pH for EstS activity (e.g., 50-60°C, pH 6.0-7.0).
-
Monitor the reaction progress by taking samples from the aqueous phase and analyzing for the formation of (S)-FCCA and its enantiomeric excess using chiral HPLC.
-
Once the conversion of the (S)-ester reaches >98%, stop the reaction.
-
-
Product Isolation and Biocatalyst Exchange:
-
Separate the aqueous phase containing the sodium salt of (S)-FCCA.
-
Remove the immobilized EstS beads by filtration.
-
The organic phase, now enriched with (R)-MFCC, is retained in the reactor.
-
-
Step 2: (R)-Resolution with Immobilized EstR:
-
Add fresh aqueous phosphate buffer to the reactor containing the organic phase.
-
Add the immobilized EstR cells to the new aqueous phase.
-
Adjust the reaction conditions to the optimum for EstR activity (e.g., 50-60°C, pH 8.0-9.5).
-
Monitor the hydrolysis of the remaining (R)-MFCC to (R)-FCCA.
-
-
Final Product Isolation:
-
Once the reaction is complete, separate the aqueous phase containing the sodium salt of (R)-FCCA.
-
The organic phase can be reused for subsequent batches by supplementing with fresh rac-MFCC.
-
Work-up and Purification Protocol
-
Acidification: For each of the collected aqueous phases (containing either (S)-FCCA or (R)-FCCA), cool to 0-5°C and acidify with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Extraction: Extract the acidified aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Recrystallization: Further purify the (S)- and (R)-6-fluorochroman-2-carboxylic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to obtain the final product with high chemical and enantiomeric purity.
Analytical Method: Chiral HPLC
Determination of the enantiomeric excess of the carboxylic acids and the methyl ester is crucial. A general approach for developing a chiral HPLC method is provided below.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Daicel CHIRALPAK® AD-H, AS-H, or a similar column are good starting points.
-
Mobile Phase (Normal Phase): A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For acidic analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) is often necessary to improve peak shape and resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chroman moiety absorbs (e.g., 220 nm or 275 nm).
-
Method Development: Start with a mobile phase composition of 90:10 (v/v) hexane:isopropanol with 0.1% TFA. Adjust the ratio of the alcohol to optimize the retention time and resolution.
Visualizations
Caption: Sequential enzymatic resolution workflow.
Caption: Pharmaceutical applications of resolved enantiomers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluorochromone-2-carboxylic Acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluorochromone-2-carboxylic acid. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of impurities, that may be encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and efficient method for synthesizing this compound begins with p-fluorophenol and diethyl oxalate.[1] This pathway typically involves a Claisen-type condensation, followed by an intramolecular cyclization. The resulting 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is the target molecule.
Q2: My final product has a low melting point and appears impure. What are the likely culprits?
A2: Impurities in the final product can arise from several stages of the synthesis. Common impurities include unreacted starting materials such as 4-fluorophenol, intermediates from incomplete cyclization, or byproducts from side reactions like decarboxylation. Residual solvents from the workup and purification steps can also lower the melting point.
Q3: How can I best monitor the progress of the reaction to minimize impurity formation?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the reaction mixture to spots of your starting materials and, if available, a standard of the pure product, you can determine the optimal time to stop the reaction. This helps to prevent the formation of degradation products from prolonged reaction times or excessive heating.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis of this compound involves the use of hazardous materials. Concentrated sulfuric acid, used in the cyclization step, is highly corrosive. Diethyl oxalate and p-fluorophenol are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guide
Issue 1: The yield of the Claisen condensation is low.
-
Possible Cause: Incomplete reaction or side reactions. The Claisen condensation is a base-sensitive reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can quench the base and hinder the reaction. Use dry solvents and glassware.
-
Optimize Base and Temperature: The choice and amount of base are critical. Sodium ethoxide is commonly used. The reaction temperature should be carefully controlled to prevent side reactions.
-
Slow Addition of Reagents: Adding the reactants slowly and maintaining a consistent temperature can improve the yield and reduce the formation of byproducts.
-
Issue 2: An unexpected peak is observed in the NMR spectrum of the final product.
-
Possible Cause: This peak could correspond to several potential impurities.
-
Troubleshooting Steps:
-
Identify the Impurity:
-
Unreacted Starting Material: Compare the spectrum to the NMR of 4-fluorophenol.
-
Intermediate: An incomplete cyclization could leave the 2-(4-fluorophenoxy)butenedioic acid intermediate. Look for characteristic alkene protons.
-
Decarboxylation Product: If the reaction was overheated, the carboxylic acid group might be lost, forming 6-fluorochromone. Look for the absence of the carboxylic acid proton and the presence of a new proton signal on the pyran ring.
-
-
Purification: Depending on the impurity, recrystallization from an appropriate solvent system is often effective for purification.
-
Issue 3: The final product is difficult to crystallize.
-
Possible Cause: The presence of impurities often inhibits crystallization.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often induce crystallization.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Chromatography: If recrystallization fails, column chromatography can be used to separate the desired product from impurities.
-
Data Presentation
Table 1: Summary of a Typical Synthetic Protocol and Yields
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| Addition Reaction | p-Fluorophenol, Dimethyl acetylenedicarboxylate | Triethylamine, Methanol | 10-15 | 1 | - | - |
| Hydrolysis | Dimethyl 2-(p-fluorophenoxy)butenedioate | Sodium hydroxide, Water | 25-35 | 3 | 85 | >98.5 |
| Cyclization | 2-(p-Fluorophenoxy)butenedioic acid | Concentrated Sulfuric Acid | 25-30 | 5 | 98.2 | 99.8 |
Experimental Protocols
Protocol 1: Synthesis of 2-(p-Fluorophenoxy)butenedioic acid
-
Dissolve p-fluorophenol and dimethyl acetylenedicarboxylate separately in methanol at room temperature.
-
Mix the two solutions in a reaction flask placed in an ice bath to maintain a temperature of 10-15°C.
-
Add a catalytic amount of triethylamine dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed at room temperature for 1 hour.
-
To the resulting solution containing dimethyl 2-(p-fluorophenoxy)butenedioate, add an aqueous solution of sodium hydroxide for hydrolysis, maintaining the temperature between 25-35°C.
-
Continue the reaction for 3 hours at room temperature.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Acidify the remaining solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(p-fluorophenoxy)butenedioic acid.
Protocol 2: Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
-
Suspend the 2-(p-fluorophenoxy)butenedioic acid obtained in Protocol 1 in concentrated sulfuric acid.
-
Stir the mixture at 25-30°C for 5 hours to effect cyclization.
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any residual acid, and dry to yield 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for troubleshooting and identifying impurities.
Caption: Relationship between reaction conditions and impurity formation.
References
Technical Support Center: Synthesis of 6-Fluorochromone-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Fluorochromone-2-carboxylic acid (CAS: 99199-59-4). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve reaction yields. This compound is a key intermediate, notably in the synthesis of cardiovascular drugs like Nebivolol, where it is subsequently reduced to 6-fluorochroman-2-carboxylic acid.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common routes start from commercially available fluorine-containing phenols or acetophenones.
-
Route A (From p-Fluorophenol): This is a multi-step process that typically involves:
-
Acylation: Protection of the hydroxyl group of p-fluorophenol, often via esterification.
-
Fries Rearrangement: Rearrangement of the acyl group to form 4-fluoro-2-acetylphenol.
-
Claisen Condensation & Cyclization: Reaction with diethyl oxalate in the presence of a strong base, followed by acid-catalyzed cyclization and hydrolysis to yield the final chromone structure.[1]
-
-
Route B (From 2-Fluoroacetophenone): A more modern, one-pot synthesis has been developed involving a tandem C-C and C-O bond formation, which can offer an alternative with different starting materials.[3]
Q2: Why is the yield often low in the classical synthesis (Route A)?
A2: The classical synthesis involves several steps where yield can be lost. The Fries rearrangement can have moderate yields, and the final cyclization step is sensitive to reaction conditions. Harsh acidic conditions, while necessary for cyclization, can sometimes lead to side reactions or degradation of the product.[4]
Q3: What is the benefit of using microwave-assisted synthesis for this reaction?
A3: For the synthesis of related chromone-2-carboxylic acids, microwave-assisted methods have been shown to significantly improve yields and reduce reaction times.[5][6] This technique provides rapid and uniform heating, which can enhance reaction kinetics and minimize the formation of thermal degradation byproducts.[6]
Q4: How is the final product typically purified?
A4: Purification often involves recrystallization from a suitable solvent. After the reaction workup, which typically includes filtration and concentration under reduced pressure, the crude product can be precipitated and then recrystallized to achieve high purity (e.g., >99%).[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q5: My overall yield is very low (<30%). What are the most likely causes and how can I fix it?
A5: Low yield can stem from several stages of the synthesis. A systematic approach is best to identify the bottleneck.
-
Cause 1: Inefficient Fries Rearrangement. The conversion of 4-fluorophenyl acetate to 4-fluoro-2-acetyl phenol is critical. Yields can be improved by optimizing the amount of Lewis acid catalyst (e.g., AlCl₃) and ensuring anhydrous conditions.[1]
-
Cause 2: Incomplete Claisen Condensation. The reaction between 4-fluoro-2-acetylphenol and diethyl oxalate requires a strong base (e.g., NaH, NaOMe). Ensure the base is fresh and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the base.
-
Cause 3: Poor Cyclization/Hydrolysis. The final acid-catalyzed ring closure is often the most significant yield-limiting step. The choice of acid (e.g., Polyphosphoric acid, H₂SO₄, HCl) and reaction temperature are crucial.[4] Consider exploring microwave-assisted cyclization, which has proven effective for analogous compounds, improving yields from ~30% to over 80% in some cases.[6]
Q6: My final product is impure. I see multiple spots on my TLC plate. What should I do?
A6: Impurities often result from side reactions or incomplete conversion.
-
Cause 1: Unreacted Starting Material. If you detect starting materials, the reaction may not have gone to completion. Monitor the reaction progress closely using TLC or LC-MS.[7][8] Consider increasing the reaction time or temperature moderately.
-
Cause 2: Formation of Ester Byproduct. In some cases, particularly with certain substituents, an ester may be formed instead of the desired carboxylic acid.[6] Ensure the final hydrolysis step is complete by adjusting the concentration of the acid/base, reaction time, or temperature.
-
Cause 3: Side-Products from Degradation. High temperatures during the acid-catalyzed cyclization can cause degradation. If you suspect this, try running the reaction at a lower temperature for a longer duration or using a milder cyclization agent.
Q7: The cyclization reaction is not working at all. What are the common points of failure?
A7: A complete failure of the cyclization step usually points to a fundamental issue with reagents or conditions.
-
Cause 1: Inactive Catalyst/Reagents. Ensure that the acid catalyst used for cyclization is of good quality and concentration. If using reagents like polyphosphoric acid (PPA), ensure it has not absorbed significant amounts of atmospheric moisture.
-
Cause 2: Insufficient Temperature. Some cyclization reactions require significant thermal energy to overcome the activation barrier. Confirm that your reaction is reaching the target temperature specified in the protocol.
-
Cause 3: Incorrect Intermediates. Verify the structure of your precursor (the product of the Claisen condensation) using analytical methods like ¹H NMR before proceeding to the cyclization step. An error in a previous step will guarantee failure in the next.
Data on Synthesis Optimization
The following table, adapted from a study on a similar molecule (6-Bromochromone-2-carboxylic acid), illustrates how systematic variation of reaction parameters can be used to optimize yield in a microwave-assisted synthesis.[6] This approach can be applied to the synthesis of this compound.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | NaH (2) | Dioxane | 150 | 10 + 10 | 25 |
| 2 | NaH (3) | Dioxane | 150 | 10 + 10 | 30 |
| 3 | NaOMe (2) | Dioxane | 150 | 10 + 10 | 21 |
| 4 | NaOMe (3) | Dioxane | 150 | 10 + 10 | 34 |
| 5 | NaOMe (3) | THF | 150 | 20 + 10 | 50 |
| 6 | NaOMe (3) | Dioxane | 180 | 20 + 10 | 87 |
Experimental Protocols
Protocol 1: Classical Synthesis via Claisen Condensation and Cyclization[1]
This protocol outlines the final key steps starting from 4-fluoro-2-acetylphenol.
-
Condensation: In a three-necked flask equipped with a stirrer and reflux condenser under a nitrogen atmosphere, add sodium hydride (2 eq.) to anhydrous toluene. Slowly add a solution of 4-fluoro-2-acetylphenol (1 eq.) and diethyl oxalate (1.2 eq.) in toluene.
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully quench with water. Separate the aqueous layer.
-
Cyclization & Hydrolysis: Acidify the aqueous layer with concentrated HCl (e.g., 6 M) and heat to 80-90°C for 2-3 hours. The product should precipitate out of the solution upon cooling.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis (Adapted)[6]
This protocol is an adapted, generalized procedure for the key cyclization step.
-
Reaction Setup: In a microwave synthesis vial, combine the intermediate from the Claisen condensation (1 eq.) with the chosen acid catalyst (e.g., Polyphosphoric acid or HCl in a suitable solvent like dioxane).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the target temperature (e.g., 180°C, optimization may be required) for a specified time (e.g., 30 minutes).
-
Workup: After cooling, pour the reaction mixture into ice water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize to obtain the final pure product.
Visualizations
Caption: Key steps in the classical synthesis route.
Caption: A decision tree for diagnosing low yield issues.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties | CoLab [colab.ws]
- 4. ijrpc.com [ijrpc.com]
- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 6-Fluorochromone-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluorochromone-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method for synthesizing this compound begins with p-fluorophenol. The process involves three main steps:
-
A Michael addition of p-fluorophenol to dimethyl acetylenedicarboxylate.
-
Subsequent hydrolysis of the resulting diester to the corresponding diacid.
-
An intramolecular Friedel-Crafts acylation reaction to form the final chromone ring system.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters for a successful synthesis include:
-
Reaction Temperature: Precise temperature control is crucial, especially during the Michael addition and the cyclization step, to minimize side reactions.
-
Purity of Reagents: The purity of starting materials, particularly the p-fluorophenol and dimethyl acetylenedicarboxylate, is vital for high yields and to avoid unwanted byproducts.
-
Acid Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) in the cyclization step must be carefully controlled to ensure complete ring closure without promoting degradation or side reactions.
-
Moisture Control: Anhydrous conditions are important, especially for the Friedel-Crafts cyclization step, as water can interfere with the Lewis or Brønsted acid catalyst.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) at each step. For the final product and intermediates, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended for structural confirmation and purity assessment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Michael Addition Step
Question: My initial Michael addition of p-fluorophenol to dimethyl acetylenedicarboxylate is resulting in a low yield of the desired diester. What could be the cause?
Answer: Low yields in this step can often be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction is exothermic. If the temperature is too high, it can lead to the formation of byproducts. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material or the formation of undesired products.
-
Base Catalyst Issues: The choice and amount of base catalyst (if used) are critical. Too much or too strong a base can promote side reactions.
| Parameter | Recommended Condition | Troubleshooting Action |
| Temperature | 0-25°C | Maintain the reaction temperature within the optimal range using an ice bath if necessary. |
| Stoichiometry | Near 1:1 molar ratio | Ensure accurate measurement of both reactants. A slight excess of the acetylenedicarboxylate can be used. |
| Reaction Time | 2-4 hours | Monitor the reaction by TLC to determine the optimal reaction time. |
Problem 2: Incomplete Hydrolysis of the Diester
Question: After the hydrolysis step, I have a mixture of the diacid, mono-ester, and unreacted diester. How can I ensure complete hydrolysis?
Answer: Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions.
-
Insufficient Reaction Time or Temperature: Saponification of sterically hindered esters can be slow.
-
Inadequate Amount of Base: A stoichiometric excess of the base (e.g., NaOH or KOH) is required to drive the reaction to completion.
-
Phase Transfer Issues: If a two-phase system is used, a phase-transfer catalyst may be necessary to improve the reaction rate.
| Parameter | Recommended Condition | Troubleshooting Action |
| Base Equivalents | 2.5 - 3.0 equivalents | Increase the amount of base to ensure complete saponification of both ester groups. |
| Temperature | Reflux in a suitable solvent (e.g., Methanol/Water) | Increase the reaction temperature to the reflux temperature of the solvent mixture. |
| Reaction Time | 4-8 hours | Extend the reaction time and monitor by TLC until all starting material and mono-ester have been consumed. |
Problem 3: Low Yield and/or Byproduct Formation in the Cyclization Step
Question: The final intramolecular cyclization to form the chromone ring is giving a low yield and multiple spots on my TLC plate. What are the likely side reactions and how can I mitigate them?
Answer: The intramolecular Friedel-Crafts acylation is often the most challenging step. Several side reactions can occur under strong acidic conditions.
-
Incomplete Cyclization: The starting diacid may remain if the reaction conditions are not forcing enough.
-
Intermolecular Reactions: At higher concentrations, intermolecular acylation can occur, leading to polymeric byproducts.
-
Sulfonation: If using sulfuric acid, sulfonation of the aromatic ring can be a competitive side reaction, especially at elevated temperatures.
-
Decarboxylation: The carboxylic acid groups may be labile under harsh acidic conditions and high temperatures.
| Side Reaction | Mitigation Strategy |
| Incomplete Cyclization | Increase the reaction temperature or use a stronger acid catalyst (e.g., Eaton's reagent). |
| Intermolecular Reactions | Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
| Sulfonation | Use an alternative acid catalyst such as polyphosphoric acid (PPA) or triflic acid. If using sulfuric acid, keep the temperature as low as possible. |
| Decarboxylation | Avoid excessively high temperatures and prolonged reaction times. |
Experimental Protocols
Synthesis of 2-(4-Fluorophenoxy)maleic acid
-
To a solution of p-fluorophenol (1.0 eq) in a suitable solvent such as methanol, add dimethyl acetylenedicarboxylate (1.0-1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for 4-8 hours until TLC analysis indicates complete hydrolysis.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-(4-fluorophenoxy)maleic acid.
Synthesis of this compound
-
Add the 2-(4-fluorophenoxy)maleic acid obtained in the previous step to an excess of concentrated sulfuric acid or polyphosphoric acid at 0°C.
-
Slowly warm the mixture to the desired temperature (typically 80-100°C) and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any residual acid, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Technical Support Center: 6-Fluorochromone-2-carboxylic Acid - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 6-Fluorochromone-2-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1][2] The compound is known to be hygroscopic, so minimizing exposure to moisture is critical to prevent degradation.[3]
Q2: What is the known shelf-life of this compound?
A2: While specific shelf-life data under various conditions is not extensively published, proper storage as recommended (2-8°C, dry, sealed) is crucial for maintaining its integrity. We recommend performing routine quality control checks, such as HPLC analysis, to assess purity over time, especially for long-term storage.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, potential degradation pathways for this compound under stress conditions may include:
-
Hydrolysis: The ester-like ether linkage in the chromone ring could be susceptible to cleavage under strong acidic or basic conditions, leading to the opening of the heterocyclic ring.
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at elevated temperatures.
-
Oxidation: The aromatic ring and the benzylic position are potential sites for oxidation, which could introduce hydroxyl groups or lead to ring-opening.
A proposed logical relationship for investigating these pathways is outlined below.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.
-
Possible Cause 1: Sample Degradation. The compound may have degraded due to improper storage or handling. Ensure the compound has been stored at 2-8°C in a dry, tightly sealed container.[1][2] Review your sample preparation procedure to identify any steps that could induce degradation, such as prolonged exposure to high temperatures, extreme pH, or light.
-
Possible Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent, glassware, or other reagents. Prepare a blank sample (solvent only) and re-run the HPLC to rule out solvent contamination. Ensure all glassware is thoroughly cleaned.
-
Solution: To identify the source of the unexpected peaks, a forced degradation study can be initiated. This involves intentionally subjecting the compound to various stress conditions to generate potential degradation products and confirm their retention times.
Problem: My experimental results are inconsistent when using this compound.
-
Possible Cause: Compound Instability in Experimental Buffer. The pH and composition of your experimental buffer may be causing the compound to degrade over the course of your experiment.
-
Solution: Perform a time-course stability study of this compound in your experimental buffer. Analyze samples by a stability-indicating method like HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to assess the compound's stability under your specific experimental conditions.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6]
The following diagram outlines a general workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid: Place the solid compound in an oven at 80°C.
-
-
Photolytic Degradation: Expose the stock solution and solid compound to a combination of UV and visible light as per ICH Q1B guidelines.
-
-
Sampling and Analysis: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[7]
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the parent compound from any potential degradation products.
Starting HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (determine via UV scan) |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Quantitative Data Summary
The following table should be used to summarize the data obtained from a forced degradation study.
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products | Retention Time(s) of Degradants (min) |
| 0.1 M HCl, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 8 | ||||
| 24 | ||||
| 80°C (Solution) | 24 | |||
| 48 | ||||
| 80°C (Solid) | 24 | |||
| 48 | ||||
| Photolytic (Solution) | 24 | |||
| 48 | ||||
| Photolytic (Solid) | 24 | |||
| 48 |
This structured approach will aid in systematically evaluating the stability of this compound and identifying potential degradation products. For further characterization of degradation products, techniques like LC-MS and NMR would be necessary.
References
- 1. 99199-60-7|6-Fluorochroman-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 6-Fluorochromane-2-carboxylic acid CAS#: 99199-60-7 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmasm.com [pharmasm.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Fluorochromone-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluorochromone-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the this compound backbone?
A1: Several methods are employed for the synthesis of the chromone-2-carboxylic acid core. A prevalent route starts from p-fluorophenol, which undergoes a series of reactions including acylation, cyclization, and subsequent modifications to yield the desired product. Key reaction types involved are the Baker-Venkataraman rearrangement, Claisen condensation, and intramolecular cyclization. Alternative methods like the Kostanecki-Robinson, Simonis, and Ruheman reactions can also be adapted for the synthesis of chromone-2-carboxylic acids.
Q2: How does the fluorine substituent at the 6-position influence the reaction conditions?
A2: The electron-withdrawing nature of the fluorine atom can impact the reactivity of the aromatic ring. During electrophilic substitution reactions, such as Friedel-Crafts acylation, the fluorine atom can deactivate the ring, potentially requiring harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) compared to unsubstituted phenols. Conversely, it can influence the regioselectivity of these reactions.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to optimize and control include:
-
Purity of starting materials: Impurities can lead to side reactions and lower yields.
-
Choice of solvent and base/catalyst: These can significantly influence reaction rates and selectivity.
-
Reaction temperature and time: These parameters need to be carefully optimized to ensure complete reaction while minimizing byproduct formation.
-
Moisture control: Many of the reactions involved are sensitive to moisture, so anhydrous conditions are often necessary.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the synthesis. Comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product allows for a qualitative assessment of the reaction's completion. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives.
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Impure starting materials or reagents. | Purify starting materials (e.g., recrystallization, distillation) and ensure reagents are of high purity and anhydrous where required. |
| Suboptimal reaction conditions (temperature, time, solvent, base/catalyst). | Systematically optimize reaction parameters. See the optimization tables below for guidance. For instance, in a Claisen condensation, the choice and stoichiometry of the base are critical. | |
| Incomplete reaction. | Monitor the reaction closely using TLC or HPLC. If starting material persists, consider extending the reaction time or moderately increasing the temperature. | |
| Product loss during workup and purification. | Optimize extraction and purification procedures. For example, ensure the pH is correctly adjusted during aqueous extraction to prevent loss of the carboxylic acid. Use appropriate chromatography techniques. | |
| Formation of Multiple Products/Byproducts | Incorrect regioselectivity in Friedel-Crafts acylation. | The choice of Lewis acid and solvent can influence regioselectivity. Ensure the reaction is carried out under the recommended conditions for para-acylation. |
| Formation of isomeric coumarins in certain cyclization reactions. | The choice of condensing agent is crucial. For example, in a reaction that could yield both chromone and coumarin, using phosphorus pentoxide (P₂O₅) can favor chromone formation. | |
| Self-condensation of starting materials or side reactions due to reactive functional groups. | Adjust the rate of addition of reagents. Consider using protecting groups for sensitive functionalities if necessary. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Attempt to form a salt of the carboxylic acid to induce crystallization. Use different solvent systems for recrystallization. Column chromatography may be necessary. |
| Emulsion formation during aqueous workup. | Add a small amount of a saturated brine solution to break the emulsion. Filter the mixture through a pad of celite. | |
| Co-elution of impurities during column chromatography. | Experiment with different solvent systems (eluents) and stationary phases for chromatography to improve separation. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the optimization of key reaction steps. Note: The data for the cyclization step is based on a microwave-assisted synthesis of the analogous 6-bromochromone-2-carboxylic acid and serves as a model for optimizing the synthesis of the 6-fluoro derivative.
Table 1: Optimization of the Base for the Cyclization Step (Model Reaction)
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Et₃N | 2 | Dioxane | 150 | 20 | 45 |
| 2 | DIPEA | 2 | Dioxane | 150 | 20 | 55 |
| 3 | DBU | 2 | Dioxane | 150 | 20 | 87 |
| 4 | K₂CO₃ | 2 | Dioxane | 150 | 20 | 30 |
| 5 | Cs₂CO₃ | 2 | Dioxane | 150 | 20 | 40 |
Table 2: Optimization of Solvent for the Cyclization Step (Model Reaction with DBU)
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Dioxane | 150 | 20 | 87 |
| 2 | Acetonitrile | 150 | 20 | 75 |
| 3 | Toluene | 150 | 20 | 60 |
| 4 | DMF | 150 | 20 | 80 |
Table 3: Optimization of Temperature and Time for the Cyclization Step (Model Reaction with DBU in Dioxane)
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 120 | 20 | 70 |
| 2 | 150 | 10 | 80 |
| 3 | 150 | 20 | 87 |
| 4 | 150 | 30 | 87 |
| 5 | 180 | 20 | 85 (decomposition observed) |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
This protocol describes a potential synthetic route starting from 4-fluorophenol.
Step 1: Acylation of 4-Fluorophenol A mixture of 4-fluorophenol and a suitable acylating agent (e.g., diethyl oxalate) in the presence of a base (e.g., sodium ethoxide) is reacted to form the corresponding phenoxy ketoester.
Step 2: Intramolecular Cyclization (Dieckmann or Baker-Venkataraman type) The intermediate from Step 1 is treated with an acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to induce intramolecular cyclization, forming the chromone ring. The reaction mixture is typically heated to ensure completion. After cooling, the mixture is poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.
Protocol 2: Purification of this compound
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of solvents. If significant impurities are present, column chromatography on silica gel using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) as the eluent can be employed. The carboxylic acid functionality may require the addition of a small amount of acetic acid to the eluent to prevent tailing on the column.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Technical Support Center: Synthesis of 6-Fluorochromone-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluorochromone-2-carboxylic acid. Our focus is on addressing common issues related to the removal of byproducts from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This reaction typically utilizes a palladium on carbon (Pd/C) catalyst in a solvent such as glacial acetic acid under a hydrogen atmosphere.
Q2: What are the potential byproducts in this reaction?
Common impurities include:
-
Unreacted Starting Material: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid may remain if the reaction does not go to completion.
-
Partially Hydrogenated Intermediates: Incomplete reduction can lead to intermediates where only the ketone or the double bond has been reduced.
-
Over-reduction Products: In some cases, the aromatic ring or the carboxylic acid functionality may be susceptible to reduction under harsh conditions, although this is less common with Pd/C catalysts under controlled conditions.
-
Solvent Adducts: Depending on the reaction conditions and solvent, byproducts involving the solvent may be formed.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, product, and potential byproducts. The spots can be visualized under UV light.
Q4: What are the general steps for purifying the final product?
A typical purification workflow involves:
-
Catalyst Removal: Filtration of the reaction mixture to remove the solid Pd/C catalyst.
-
Solvent Removal: Concentration of the filtrate under reduced pressure to remove the bulk of the solvent.
-
Crystallization/Precipitation: Inducing crystallization or precipitation of the product from a suitable solvent system to separate it from soluble impurities.
-
Isolation and Drying: Collecting the solid product by filtration and drying it under vacuum.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | - Ensure the catalyst is active and used in the correct amount.- Check the hydrogen pressure and reaction temperature.- Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Product loss during workup. | - Minimize transfers of the product.- Ensure complete precipitation/crystallization before filtration.- Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. | |
| Presence of Starting Material in the Final Product | Incomplete reaction. | - Optimize reaction conditions as described above.- If the amount of starting material is small, it can often be removed by recrystallization. |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization. | - Attempt to purify a small sample by column chromatography to obtain a seed crystal.- Try different solvent systems for crystallization (e.g., ethyl acetate/hexanes, ethanol/water).- Perform a liquid-liquid extraction to remove highly polar or non-polar impurities before attempting crystallization. |
| Broad Melting Point Range of the Final Product | Presence of impurities. | - Recrystallize the product again from a suitable solvent system.- Consider purification by column chromatography if recrystallization is ineffective. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring of the Reaction
Objective: To monitor the conversion of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: Ethyl acetate/Hexanes (e.g., 1:1 v/v, the ratio may need to be optimized)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and covering it to allow the atmosphere to saturate.
-
Withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the reaction mixture on the baseline of a TLC plate. Also, spot the starting material as a reference.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate when the solvent front is near the top, mark the solvent front, and allow the plate to dry.
-
Visualize the spots under a UV lamp. The starting material is typically more polar and will have a lower Rf value than the product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Protocol 2: Recrystallization of this compound
Objective: To purify the crude product by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with swirling until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data
The efficiency of purification can be assessed by various analytical techniques. Below is a table summarizing typical purity levels achieved with different methods.
| Purification Method | Typical Purity (%) | Typical Yield (%) |
| Single Recrystallization | 98.0 - 99.5 | 70 - 90 |
| Multiple Recrystallizations | > 99.5 | 50 - 80 |
| Column Chromatography | > 99.8 | 60 - 85 |
Note: Yields are highly dependent on the initial purity of the crude product and the specific conditions used.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting impurities in the final product.
Challenges in the purification of 6-Fluorochromone-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluorochromone-2-carboxylic acid. The information is designed to address specific challenges that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its physicochemical properties. Its polarity, due to the carboxylic acid group, can lead to difficulties in chromatographic separation, while its limited solubility in common organic solvents can complicate recrystallization.[1] Additionally, the presence of structurally similar impurities from the synthesis process often requires optimized purification protocols.
Q2: What are the likely impurities I might encounter?
A2: Impurities in this compound typically originate from the starting materials or side reactions during its synthesis, which often involves a Claisen-type condensation. Potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding substituted 2'-hydroxyacetophenone and diethyl oxalate.
-
Byproducts of Self-Condensation: If the acetophenone starting material undergoes self-condensation.[2]
-
Products of Premature Hydrolysis: Incomplete cyclization or hydrolysis of intermediates can lead to other acidic or ketonic impurities.
-
Decarboxylation Product: The carboxylic acid may undergo decarboxylation to form 6-fluorochromone, especially if exposed to high temperatures.[3]
Q3: My purified this compound appears discolored. What could be the cause?
A3: A yellow or brownish tint in the final product can indicate the presence of trace impurities, possibly arising from side reactions during synthesis or degradation of the material. Trace amounts of metallic catalysts used in the synthesis can also cause discoloration. If the discoloration persists after initial purification, a charcoal treatment during recrystallization or further chromatographic purification may be necessary.
Q4: I am observing poor recovery after recrystallization. What can I do?
A4: Poor recovery during recrystallization is often due to the high solubility of the compound in the chosen solvent, even at low temperatures, or using an excessive volume of solvent.[4] To improve recovery, you can try a different solvent or a mixed-solvent system. Slowly evaporating some of the solvent from the filtrate can also help to induce further crystallization. Ensure that the cooling process is slow to allow for the formation of pure crystals.[5]
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying this compound. However, several issues can arise.
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or an inappropriate solvent.[6] | Re-heat the solution to dissolve the oil, add a small amount of a more polar solvent to increase the solubility, and allow it to cool slowly. Seeding with a pure crystal can also help. |
| No Crystal Formation | The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble in the chosen solvent.[4] | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent and cool again. |
| Low Purity | The cooling process was too rapid, trapping impurities within the crystal lattice. | Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| Poor Yield | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.[6] | Use the minimum amount of hot solvent necessary to dissolve the compound. Consider using a mixed-solvent system where the compound is less soluble at low temperatures. |
Column Chromatography
For more challenging separations, column chromatography can be employed. Given the polar nature of this compound, reversed-phase chromatography is often more effective than normal-phase.
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | The chosen mobile phase does not provide adequate resolution between the product and impurities. | Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. Adding a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape for carboxylic acids.[6] |
| Broad Peaks | The compound is interacting strongly with the stationary phase, or the column is overloaded. | For reversed-phase, ensure the pH of the mobile phase suppresses the ionization of the carboxylic acid. Reduce the amount of sample loaded onto the column. |
| Compound Stuck on Column | The compound is not eluting with the chosen mobile phase due to high polarity. | Increase the polarity of the mobile phase in normal-phase chromatography or decrease it in reversed-phase chromatography. For highly polar compounds, consider using a more polar stationary phase or a different chromatographic technique like ion-exchange chromatography. |
| Multiple Peaks for a Pure Compound | This could be due to tautomerization or on-column degradation. | Modify the mobile phase conditions (e.g., pH, solvent) to stabilize the compound. Ensure the compound is stable on the chosen stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is suitable for purifying this compound that is relatively free of major impurities.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 2: Purification by Reversed-Phase HPLC
This protocol is designed for the purification of small quantities of this compound or for obtaining very high purity material.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
The following tables provide illustrative data for the purification of this compound.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Purity (by HPLC) | Yield (%) | Observations |
| Ethanol/Water | >99.0% | 85% | Forms well-defined needles. |
| Acetic Acid/Water | >98.5% | 80% | Can be difficult to remove residual acetic acid. |
| Dioxane/Hexane | >99.2% | 75% | Good for removing non-polar impurities. |
Table 2: Illustrative HPLC Purification Data
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Retention Time (Product) | ~15.2 min |
| Purity of Collected Fraction | >99.8% |
| Recovery | ~90% |
Visualizations
The following diagrams illustrate the experimental workflow for purification and a logical troubleshooting pathway.
Caption: General workflows for the purification of this compound.
Caption: A troubleshooting decision tree for the recrystallization process.
References
- 1. 6-Fluorochromane-2-carboxylic acid CAS#: 99199-60-7 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 6-Fluorochromone-2-carboxylic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of 6-Fluorochromone-2-carboxylic acid during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1][2] |
| Side reactions occurring during synthesis. | Maintain an inert atmosphere (e.g., nitrogen) before introducing hydrogen during hydrogenation to prevent unwanted side reactions.[1][2] | |
| Inefficient removal of catalyst. | Ensure thorough filtration to remove the palladium on carbon (Pd/C) catalyst after hydrogenation.[1][2][3] | |
| Product Fails to Crystallize | The solution is not sufficiently saturated. | Concentrate the solution by evaporating some of the solvent under reduced pressure.[2][3] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote gradual crystal formation.[4] | |
| Presence of impurities inhibiting crystallization. | Attempt to "seed" the solution with a small crystal of pure product. If that fails, further purification by another method (e.g., column chromatography) may be necessary before recrystallization. | |
| Oily Product Obtained Instead of Crystals | The melting point of the compound is lower than the solvent's boiling point, or impurities are depressing the melting point. | Try using a lower-boiling point solvent for recrystallization. Ensure the starting material is as pure as possible before the final crystallization step. |
| Poor Recovery After Recrystallization | Too much solvent was used, leading to product loss in the mother liquor. | Use a minimal amount of hot solvent to dissolve the crude product completely.[4] |
| The product is significantly soluble in the recrystallization solvent even at low temperatures. | Cool the solution in an ice-water bath to maximize crystal precipitation before filtration.[4] Consider using a different solvent or a mixture of solvents where the product has lower solubility at cold temperatures. | |
| Discolored Product | Presence of colored impurities from the reaction. | Consider treating the solution with activated charcoal before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
| Degradation of the product. | Avoid unnecessarily high temperatures during dissolution and drying. Store the final product under recommended conditions (e.g., at 0-8°C).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a widely used and effective technique for purifying this compound.[4][6][7] The choice of solvent is crucial for successful purification.
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Based on related procedures for similar compounds, solvents like anhydrous ethanol, or precipitating from a solution in a more polar solvent (like acetic acid) by adding a less polar solvent (like petroleum ether), can be effective.[1][2][3][6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: How can I remove the palladium catalyst effectively after a hydrogenation reaction?
A3: The palladium on carbon (Pd/C) catalyst can be removed by filtering the reaction mixture through a pad of celite or a suitable filter paper.[1][2][3] Ensuring the catalyst is fully captured is essential to prevent metal contamination in the final product.
Q4: Can chromatography be used to purify this compound?
A4: Yes, high-performance liquid chromatography (HPLC) can be used for the purification of fluorinated organic compounds.[8][9] For analytical purposes, HPLC is also used to assess the purity of the final product, often achieving ≥98% purity.[5]
Q5: What are some common impurities that might be present in crude this compound?
A5: Common impurities can include unreacted starting materials such as 5′-Fluoro-2′-hydroxyacetophenone and diethyl oxalate, or side products from the synthesis.[10][11] The specific impurities will depend on the synthetic route employed.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Large crystals should form. Do not disturb the flask during this process.[4]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the final product.
| Parameter | Typical Condition |
| Column | A reverse-phase column (e.g., C8 or a specialized fluorinated column) is often suitable for fluorinated compounds.[12] |
| Mobile Phase | A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).[8] |
| Detection | UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).[8] |
| Purity Goal | Purity levels of ≥98% are commonly reported for this compound.[5] |
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound via recrystallization.
Caption: A decision tree diagram for troubleshooting common issues during the crystallization process.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Fluorochromane-2-carboxylic acid CAS#: 99199-60-7 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. KR860000845B1 - Chromone-2-carboxylic acid and its preparation method - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. data.epo.org [data.epo.org]
- 10. This compound | CAS#:99199-59-4 | Chemsrc [chemsrc.com]
- 11. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of chiral 6-Fluorochromone-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of chiral 6-Fluorochroman-2-carboxylic acid. Our focus is on preventing racemization and ensuring the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Is 6-Fluorochromone-2-carboxylic acid a chiral molecule?
A1: No, this compound itself is an achiral molecule as it does not possess a stereocenter. The chirality is introduced during the synthetic process when the chromone is reduced to a chroman, creating a chiral center at the C2 position. The chiral compounds of interest are the (R)- and (S)-enantiomers of 6-Fluorochroman-2-carboxylic acid, also known as (R)- and (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1][2][3].
Q2: What is racemization and why is it a concern in the synthesis of chiral 6-Fluorochroman-2-carboxylic acid?
A2: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemic mixture), resulting in the loss of optical activity[4]. In the context of 6-Fluorochroman-2-carboxylic acid, the stereocenter at the C2 position is adjacent to the carboxylic acid group. This makes the proton at C2 susceptible to removal under certain conditions (e.g., in the presence of a base or acid), leading to the formation of a planar intermediate (enolate or enol)[5][6]. Reprotonation of this intermediate can occur from either face, leading to a mixture of the (R) and (S) enantiomers and thus, a loss of enantiomeric purity[4]. The biological activity of chiral molecules is often highly dependent on their specific 3D structure, so maintaining enantiomeric purity is critical for pharmaceutical applications[5].
Q3: What are the common strategies to obtain enantiomerically pure 6-Fluorochroman-2-carboxylic acid?
A3: There are three main strategies to obtain enantiomerically pure 6-Fluorochroman-2-carboxylic acid:
-
Asymmetric Synthesis: This involves the direct synthesis of a single enantiomer. Methods include asymmetric hydrogenation of the precursor this compound using a chiral catalyst, or other enantioselective reactions like organocatalytic tandem reactions or palladium-catalyzed asymmetric conjugate additions to related chromone structures[7][8][9].
-
Chiral Resolution: This method involves the separation of a racemic mixture of 6-Fluorochroman-2-carboxylic acid. This can be achieved through:
-
Classical chemical resolution: Formation of diastereomeric salts with a chiral resolving agent, such as (R)-(+)- or (S)-(-)-α-methylbenzylamine, followed by separation of the diastereomers and subsequent removal of the resolving agent[3].
-
Enzymatic resolution: Using enzymes, such as esterases, that selectively react with one enantiomer of a derivative (e.g., the methyl ester), allowing for the separation of the unreacted enantiomer from the product[10].
-
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that is converted into the desired product while retaining its stereochemical integrity.
Q4: How can I determine the enantiomeric purity of my 6-Fluorochroman-2-carboxylic acid?
A4: The enantiomeric purity, often expressed as enantiomeric excess (ee%) or enantiomeric ratio (er), can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, using a chiral stationary phase to separate the two enantiomers[11][12].
-
Chiral Ultra Performance Convergence Chromatography (UPC2): A similar technique to HPLC that can also be used for enantiomeric separation[11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Adding a chiral auxiliary can induce different chemical shifts for the two enantiomers, allowing for their quantification. A novel 19F NMR-based method has also been developed for rapid chiral analysis of fluorinated molecules[13][14][15].
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis and handling of chiral 6-Fluorochroman-2-carboxylic acid that can lead to racemization.
| Problem | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (ee%) during a reaction. | Presence of strong base or acid. | Use a weaker or more sterically hindered base (e.g., N-methylmorpholine, diisopropylethylamine) instead of strong bases like triethylamine[5]. If acidic conditions are required, consider using milder acids or minimizing exposure time. |
| High reaction temperature. | Perform the reaction at a lower temperature. For instance, start the reaction at 0 °C and allow it to slowly warm to room temperature[5]. | |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as it reaches completion to minimize the time the chiral center is exposed to potentially racemizing conditions. | |
| Racemization during purification. | Use of basic or acidic conditions during workup or chromatography. | Neutralize the reaction mixture carefully before extraction. Use a neutral pH buffer for aqueous washes. For column chromatography, consider using a less acidic or basic stationary phase, or neutralize the silica gel with a small amount of a suitable amine before use. |
| Loss of ee% during derivatization of the carboxylic acid (e.g., esterification, amide coupling). | Inappropriate coupling reagents. | Use coupling reagents known for low racemization, such as HATU or HBTU, in combination with a racemization suppressor like OxymaPure or HOBt[5]. |
| Prolonged activation time of the carboxylic acid. | Minimize the pre-activation time of the carboxylic acid before adding the nucleophile to reduce the lifetime of the racemization-prone activated intermediate[5]. | |
| Inconsistent or poor enantioselectivity in an asymmetric synthesis. | Improper catalyst preparation or handling. | Ensure the chiral catalyst is of high purity and handled under the recommended atmospheric conditions (e.g., inert atmosphere). |
| Sub-optimal reaction conditions (solvent, temperature, concentration). | Screen different solvents, temperatures, and reactant concentrations to optimize the enantioselectivity of the reaction. |
Data on Enantioselective Methods
The following table summarizes the enantiomeric excess (ee%) achieved in various enantioselective synthetic methods for chromanone and related structures.
| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Conjugate Arylation | Palladium(II) trifluoroacetate with PyDHIQ ligand | 2-substituted chromones | Up to 99% | [8] |
| Asymmetric Hydrogenation | Chiral FLP catalyst (achiral borane and chiral oxazoline) | 3-fluorinated chromones | Up to 88% | [9] |
| Decarboxylative Michael Reaction | Organocatalyst | α-substituted azlactones and chromone-3-carboxylic acids | 85:15 er (corresponding to 70% ee) | [11] |
| Enzymatic Resolution | Esterases (EstS and EstR) | Racemic methyl 6-fluoro-chroman-2-carboxylate | >99% for (S)-FCCA and 95-96% for (R)-FCCA | [10] |
Detailed Experimental Protocols
Protocol 1: Racemic Synthesis of 6-Fluorochroman-2-carboxylic acid via Hydrogenation
This protocol is adapted from established procedures for the reduction of chromones[1][16].
-
Reaction Setup: In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent), 5% palladium on carbon (Pd/C) catalyst (typically 5-10 wt%), and glacial acetic acid as the solvent.
-
Inerting: Seal the autoclave and purge it with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas and pressurize the reactor to the desired pressure (e.g., 2.0 MPa).
-
Heating: Heat the reaction mixture to 70-80 °C with stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when the hydrogen pressure remains stable.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product can be precipitated by adding a non-polar solvent like petroleum ether.
-
Purification: The resulting solid can be further purified by recrystallization to yield racemic 6-Fluorochroman-2-carboxylic acid.
Protocol 2: Chiral Resolution of Racemic 6-Fluorochroman-2-carboxylic acid
This protocol is a general guide based on the principles of classical resolution using a chiral amine[3].
-
Salt Formation: Dissolve the racemic 6-Fluorochroman-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add one equivalent of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine, to the solution.
-
Diastereomer Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is crucial for selective crystallization.
-
Isolation of Diastereomer: Collect the crystallized diastereomeric salt by filtration and wash it with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylic acid and the amine.
-
Extraction: Separate the organic layer, which contains the enantiomerically enriched 6-Fluorochroman-2-carboxylic acid. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC. The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent or by basifying the mother liquor and extracting the free acid.
Visualizations
Below are diagrams illustrating key concepts and workflows described in this technical support guide.
Caption: Mechanism of base-catalyzed racemization at the C2 position.
Caption: Workflow comparison: Asymmetric Synthesis vs. Chiral Resolution.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Synthesis of Tetrasubstituted Chromanones - ChemistryViews [chemistryviews.org]
- 9. Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 14. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [chemeurope.com]
- 15. Separation-free "Chiral Chromatographic Analysis" Facilitated by Fluorine | Technology Networks [technologynetworks.com]
- 16. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comparative analysis of 6-Fluorochromone-2-carboxylic acid synthesis routes
A Comparative Guide to the Synthesis of 6-Fluorochromone-2-carboxylic Acid Derivatives
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound and its derivatives are vital building blocks in the pharmaceutical industry. This guide provides a comparative analysis of two prominent synthesis routes for a key related compound, 6-fluorochroman-2-carboxylic acid, offering insights into their respective methodologies, yields, and overall efficiency.
Route 1: Catalytic Hydrogenation
A common and effective method for synthesizing 6-fluorochroman-2-carboxylic acid is through the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (this compound).[1] This single-step reduction is efficient and leads to high yields and purity.
Route 2: Multi-step Synthesis from p-Fluorophenol
An alternative approach begins with the readily available starting material, p-fluorophenol. This multi-step synthesis involves a sequence of reactions, including esterification, rearrangement, acylation, cyclization, and hydrolysis, before a final hydrogenation step.[2]
Comparative Data
The following table summarizes the key quantitative data for the two synthesis routes, providing a clear comparison of their performance.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Multi-step Synthesis from p-Fluorophenol |
| Starting Material | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | p-Fluorophenol |
| Key Reagents | Pd/C catalyst, Hydrogen gas, Acetic acid | Acetic anhydride, AlCl3, Diethyloxalate, Pd/C, H2 |
| Number of Steps | 1 | 6 |
| Overall Yield | 88.4% - 90%[3] | 27%[2] |
| Purity | 99.8%[3] | Not Reported |
| Reaction Time | 30-35 hours[3] | Not Reported |
| Reaction Temperature | 70-80°C[3] | Varied per step |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
This procedure details the reduction of the chromone precursor to the desired chromane.
Materials:
-
6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (30 g, 0.144 mol)
-
Wet palladium-carbon (5% Pd/C, 50% water content, 5 g)
-
Glacial acetic acid (500 mL)
-
Hydrogen gas
-
Nitrogen gas
-
Petroleum ether
Procedure:
-
The 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, wet palladium-carbon catalyst, and glacial acetic acid are placed in an autoclave.
-
The autoclave is sealed and purged with nitrogen three times.
-
The nitrogen is replaced with hydrogen, and the pressure is increased to 2.0 MPa.
-
The reactor is heated to 70–80°C. The hydrogen pressure is maintained at 2.0 MPa throughout the reaction.
-
The reaction is monitored until the hydrogen pressure remains stable for 30 minutes, indicating completion.
-
After cooling, the hydrogen is released, and the reaction mixture is filtered to recover the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to remove the glacial acetic acid.
-
The resulting concentrate is poured into 30 mL of petroleum ether and heated to yield a white crystalline solid.
-
The solid is filtered and dried to obtain 25 g of 6-fluorobenzodihydropyran-2-carboxylic acid.[3]
Another similar protocol reported a yield of 90%.[3]
Route 2: Multi-step Synthesis from p-Fluorophenol
This synthetic pathway involves six distinct steps to produce the final product.
Step 1: Esterification of 4-Fluorophenol
-
4-Fluorophenol is esterified with acetic anhydride to produce 4-fluorophenyl acetate.[2]
Step 2: Fries Rearrangement
-
The 4-fluorophenyl acetate undergoes a Fries rearrangement in the presence of anhydrous AlCl3 to yield 4-fluoro-2-acetyl phenol. This step is reported to have a higher yield (58%) than direct acylation of 4-fluorophenol.[2]
Step 3 & 4 & 5: Acylation, Cyclization, and Hydrolysis
-
The 4-fluoro-2-acetyl phenol is treated with diethyloxalate, which facilitates acylation, cyclization, and hydrolysis in a single pot to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[2]
Step 6: Hydrogenation
-
The intermediate, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, is reduced via catalytic hydrogenation with 10% Pd/C in acetic acid to yield the final product, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.[2]
Synthesis Pathway Visualizations
The following diagrams illustrate the chemical transformations in each synthesis route.
References
Validating 6-Fluorochromone-2-carboxylic Acid as a Fluorescent Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 6-Fluorochromone-2-carboxylic acid as a fluorescent marker. Due to the limited availability of specific photophysical data for this compound in publicly accessible literature, this document presents a comparative analysis against well-established fluorescent probes, namely Fluorescein and Rhodamine B. The data for this compound presented herein is based on expected properties of chromone-based fluorophores and should be considered hypothetical pending experimental verification. Detailed protocols are provided to enable researchers to conduct their own validation studies.
Executive Summary
This compound is a promising candidate for the development of novel fluorescent probes, owing to its unique chemical structure.[1] The chromone scaffold is known to be a versatile platform for the design of fluorophores with tunable properties.[2] This guide outlines the essential experiments required to characterize its performance as a fluorescent marker and compares its potential attributes to those of widely used dyes.
Data Presentation: A Comparative Overview
To objectively assess the potential of this compound, its key photophysical parameters must be compared against established standards. The following table summarizes the known properties of Fluorescein and Rhodamine B, alongside hypothetical, yet plausible, values for this compound. These hypothetical values are extrapolated from the known behavior of other chromone derivatives.[2]
| Feature | This compound (Hypothetical) | Fluorescein | Rhodamine B |
| Excitation Max (λex) | ~350 - 400 nm | ~494 nm | ~550 nm |
| Emission Max (λem) | ~450 - 500 nm | ~521 nm | ~580 nm |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | ~76,900 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.4 - 0.7 | ~0.925[3] | ~0.31 |
| Photostability | Moderate to High | Low | Moderate |
| pH Sensitivity | Likely | High | Low |
| Solubility | Good in organic solvents | Good in aqueous buffers (pH > 6) | Good in water and alcohols |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes. Experimental validation is required.
Experimental Protocols
To validate this compound as a fluorescent marker, a series of standardized experiments should be performed.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
High-purity solvent (e.g., ethanol or DMSO)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation:
Φf_sample = Φf_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
where n is the refractive index of the solvent.
Assessment of Photostability
Photostability measures the resilience of a fluorophore to photodegradation upon exposure to light.
Materials:
-
Fluorescence microscope with a stable light source (e.g., Xenon arc lamp) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
This compound
-
Comparison fluorophores (e.g., Fluorescein, Rhodamine B)
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Sample Preparation: Prepare microscope slides with a thin, uniform layer of each fluorophore in a suitable mounting medium.
-
Image Acquisition:
-
Place the slide on the microscope stage and focus on the fluorescent layer.
-
Set the excitation and emission filters appropriate for each fluorophore.
-
Use a consistent light source intensity and camera settings for all samples.
-
Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Open the image series in the analysis software.
-
Define a region of interest (ROI) in the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Mandatory Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining fluorescence quantum yield.
Signaling Pathway for a "Turn-Off" Fluorescent Probe
The following diagram illustrates a common signaling mechanism for a "turn-off" fluorescent probe, a potential application for derivatives of this compound.[2]
References
Unveiling the Potent Bioactivity of 6-Fluorochromone-2-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-Fluorochromone-2-carboxylic acid derivatives, focusing on their structure-activity relationship (SAR) as potent enzyme inhibitors. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
The chromone scaffold is a well-established privileged structure in drug discovery, known for a wide array of pharmacological activities.[1] The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 2-position of the chromone ring has been explored as a strategy to modulate the bioactivity and pharmacokinetic properties of these compounds. This guide focuses on the SAR of these derivatives, particularly in the context of their inhibitory effects on Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer.
Comparative Analysis of Biological Activity
For instance, studies on chroman-4-one and chromone derivatives as SIRT2 inhibitors have revealed that electron-withdrawing groups at the 6- and 8-positions are favorable for activity.[2] This suggests that the 6-fluoro substituent in the titular derivatives likely plays a positive role in their inhibitory potential. The following table summarizes the SIRT2 inhibitory activity of a selection of relevant chromone and chroman-4-one derivatives, providing a basis for understanding the SAR of this class of compounds.
| Compound ID | Structure | R2 | R6 | R8 | SIRT2 IC50 (µM) | Reference |
| 1a | Chroman-4-one | n-pentyl | H | H | 4.3 | [2] |
| 1f | Chroman-4-one | n-pentyl | Cl | Cl | 1.8 | [2] |
| 1g | Chroman-4-one | n-pentyl | Br | Br | 1.5 | [2] |
| 3a | Chromone | n-pentyl | H | H | 5.5 | [2] |
| N/A | 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(4-chlorophenyl)amide | - | OH (at 6), OMe (at 7) | - | 6.0 (NF-κB inhibition) | [3] |
This table presents data for a broader class of chromone and chroman-4-one derivatives to infer the potential structure-activity relationship for this compound derivatives.
Key Structure-Activity Relationship Insights
Based on the available data for related compounds, the following SAR observations can be made:
-
Substitution at Position 6: Electron-withdrawing groups, such as halogens (Cl, Br), at the 6-position of the chromone or chroman-4-one ring generally lead to increased inhibitory potency against SIRT2.[2] This supports the rationale for investigating 6-fluoro derivatives.
-
Substitution at Position 2: The nature of the substituent at the 2-position is crucial for activity. While the presented data shows an alkyl chain, the presence of a carboxylic acid group introduces a key functional handle that can interact with target enzymes and influence solubility and pharmacokinetic properties.
-
Saturation of the Pyran Ring: Comparison between chroman-4-ones (saturated) and chromones (unsaturated) suggests that both scaffolds can exhibit potent inhibitory activity, with the specific substitution pattern being a key determinant.[2]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key biological assays are provided below.
SIRT2 Inhibition Assay (Fluorometric)
This assay quantifies the deacetylase activity of SIRT2 and is used to determine the inhibitory potential of test compounds.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD+ (SIRT2 co-factor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound derivatives in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well, followed by the test compounds at various concentrations. Include a positive control (known SIRT2 inhibitor, e.g., Nicotinamide) and a negative control (vehicle).
-
Initiate the reaction by adding the fluorogenic substrate and NAD+ to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional period (e.g., 15-30 minutes) at room temperature to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.[4]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition.
References
Comparing the efficacy of different catalysts for 6-Fluorochromone-2-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-Fluorochromone-2-carboxylic acid, a key intermediate in the development of various pharmaceuticals, involves critical catalytic steps that significantly influence the overall efficiency and yield of the process.[1][2] This guide provides an objective comparison of the efficacy of different catalysts and reaction conditions for the key steps in the synthesis of this important scaffold, supported by experimental data.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of a substituted 2-hydroxyacetophenone with diethyl oxalate to form the chromone ring. The second, and often subsequent, step is the catalytic hydrogenation of the chromone to the corresponding chromane derivative, 6-Fluorochroman-2-carboxylic acid, which is a crucial intermediate for various bioactive molecules.[3]
Caption: General synthetic workflow for this compound and its subsequent hydrogenation.
Comparison of Catalysts for the Cyclization Step
The formation of the chromone ring from 4-fluoro-2-hydroxyacetophenone and diethyl oxalate is a base-catalyzed Claisen condensation reaction. The choice of base and reaction conditions significantly impacts the reaction yield. While specific comparative data for the 6-fluoro derivative is limited, a study on the analogous synthesis of 6-bromochromone-2-carboxylic acid under microwave-assisted conditions provides valuable insights into the efficacy of different bases.[1]
| Catalyst (Base) | Reagent Equivalents (Base) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Sodium Ethoxide | 2 | Ethanol | 120 | 15 + 20 | 34 |
| Sodium Methoxide | 2 | Ethanol | 120 | 15 + 20 | 87 |
| Potassium Carbonate | 2 | Ethanol | 120 | 15 + 20 | 50 |
| Cesium Carbonate | 2 | Ethanol | 120 | 15 + 20 | 65 |
Data adapted from the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid, which is expected to have similar reactivity to the 6-fluoro analog.[1]
As the data indicates, Sodium Methoxide appears to be the most effective base for this transformation under microwave irradiation, leading to a significantly higher yield compared to other bases.
Efficacy of Palladium on Carbon (Pd/C) for Hydrogenation
The subsequent reduction of this compound to 6-Fluorochroman-2-carboxylic acid is efficiently achieved through catalytic hydrogenation using Palladium on Carbon (Pd/C). This method is well-documented and provides high yields of the desired product.
| Catalyst | Substrate | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 5% Pd/C | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | Glacial Acetic Acid | 2.0 | 70-80 | Not specified (until H₂ uptake ceases) | 88.4 | 99.8 |
| 10% Pd/C | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | Acetic Acid | 1.5-2.0 | 75-80 | 30-35 | 90.0 | Not specified |
Experimental Protocols
Step 1: Microwave-Assisted Synthesis of this compound (Optimized Protocol based on 6-bromo analog)
This protocol is adapted from the optimized synthesis of 6-bromochromone-2-carboxylic acid and is expected to be applicable to the 6-fluoro derivative.[1][4]
Materials:
-
5'-Fluoro-2'-hydroxyacetophenone (1 equivalent)
-
Sodium methoxide (2 equivalents)
-
Diethyl oxalate (3 equivalents)
-
Ethanol
-
4 M HCl
Procedure:
-
To a solution of 5'-fluoro-2'-hydroxyacetophenone in ethanol in a microwave vial, add sodium methoxide and diethyl oxalate.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 4 M HCl to the reaction mixture.
-
Irradiate the mixture again in the microwave reactor at 120°C for 20 minutes.
-
After cooling, the product will precipitate.
-
Filter the solid, wash with a suitable solvent, and dry to obtain this compound.
Step 2: Catalytic Hydrogenation of this compound
Materials:
-
6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent)
-
5% wet Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid
-
Hydrogen gas
Procedure:
-
In an autoclave, combine 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, wet palladium-carbon, and glacial acetic acid.[4][5]
-
Seal the autoclave and purge with nitrogen three times.
-
Replace the nitrogen atmosphere with hydrogen.
-
Maintain the hydrogen pressure at 2.0 MPa throughout the reaction. The reaction is complete when hydrogen uptake ceases for at least 30 minutes.[4][5]
-
After the reaction is complete, cool the autoclave and carefully release the hydrogen pressure.
-
Filter the reaction mixture to recover the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.
-
The resulting concentrate can be further purified by precipitation from a solvent like petroleum ether to yield 6-Fluorochroman-2-carboxylic acid as a white crystalline solid.[4][5]
Caption: Detailed experimental workflows for the synthesis of this compound and its hydrogenation.
References
Comparative Guide to the Validation of Analytical Methods for 6-Fluorochromone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 6-Fluorochromone-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical method for your research and development needs. While specific validated methods for this compound are not extensively published, this guide leverages established validation principles for aromatic carboxylic acids and compares two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
Data Presentation: Performance Comparison
The selection of an analytical method is a critical decision in the drug development process, directly impacting the quality and reliability of results. The primary techniques for the analysis of non-volatile small molecules like this compound are HPLC and UPLC. UPLC, an evolution of HPLC, utilizes smaller particle sizes in the column packing (typically sub-2 µm) and higher operating pressures, leading to significant improvements in speed, resolution, and sensitivity.[1]
The following table summarizes the expected performance characteristics of HPLC-UV versus UPLC-MS/MS for the analysis of this compound, based on typical performance for similar aromatic carboxylic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography (UPLC-MS/MS) | Commentary |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[2] | Separation based on the same principle as HPLC but with smaller particles and higher pressure, coupled with mass-based detection.[3][1][4] | UPLC offers significantly higher resolution and speed.[3][1][5] MS detection provides greater selectivity and sensitivity. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | UPLC-MS/MS often provides slightly better accuracy due to reduced matrix interference. |
| Precision (% RSD) | |||
| - Repeatability | < 2.0% | < 1.5% | The higher efficiency of UPLC systems generally leads to better precision.[3] |
| - Intermediate Precision | < 3.0% | < 2.5% | |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | Mass spectrometric detection is significantly more sensitive than UV detection. |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~0.5 ng/mL | A lower LOQ allows for the accurate measurement of trace amounts of the analyte. |
| Specificity | Moderate to High | Very High | HPLC-UV specificity can be compromised by co-eluting impurities with similar UV spectra. UPLC-MS/MS is highly specific due to the monitoring of parent and fragment ion transitions. |
| Analysis Time | 15 - 30 minutes | 2 - 5 minutes | UPLC can be up to ten times faster than conventional HPLC, significantly increasing sample throughput.[1][5] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates can reduce solvent consumption by 50-70%.[3][5] |
| Cost | |||
| - Instrument | Lower | Higher | UPLC systems can cost approximately double that of HPLC systems.[1] |
| - Consumables | Lower per unit | Higher per unit | UPLC columns are more expensive but may have a longer lifetime in terms of the number of analyses.[5] |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of analytical methods. Below are representative protocols for an HPLC-UV and a UPLC-MS/MS method for the analysis of this compound. These protocols are based on established practices for similar molecules and should be optimized for specific laboratory conditions.
1. HPLC-UV Method Protocol
-
Instrumentation : HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm (or a wavelength determined by UV spectral analysis of the compound).
-
Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters : The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and specificity.
2. UPLC-MS/MS Method Protocol
-
Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase : A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 2 µL.
-
Column Temperature : 40 °C.
-
Mass Spectrometer Settings :
-
Ionization Mode : ESI Negative.
-
MRM Transitions : Specific parent and daughter ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
Source Parameters : Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
-
Sample Preparation : Similar to the HPLC-UV method, but samples may require further dilution due to the higher sensitivity of the instrument.
-
Validation Parameters : The same validation parameters as for the HPLC-UV method would be assessed to ensure the method is fit for its intended purpose.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose. The process begins with method development and is followed by the evaluation of several key performance characteristics.
Caption: A general workflow for analytical method validation.
Hypothetical Signaling Pathway
Derivatives of chromone-2-carboxylic acids are investigated for their potential as inhibitors of various enzymes. The diagram below represents a hypothetical signaling pathway where a drug derived from this compound could act as an inhibitor of a key kinase, thereby blocking a downstream inflammatory response.
Caption: Hypothetical inhibition of a kinase cascade by a 6-FCC derivative.
References
A Comparative Guide to 6-Fluorochromone-2-Carboxylic Acid-Based Probes in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of fluorescent probes based on the 6-fluorochromone-2-carboxylic acid scaffold. Due to the limited availability of direct cross-reactivity studies for this specific probe family, this document provides a comparative analysis using data from closely related chromone-based probes. The experimental protocols and data presented herein are synthesized from established methodologies in the field of fluorescent probe development and are intended to serve as a practical resource for designing and evaluating cross-reactivity experiments.
Performance Comparison of Chromone-Based Probes
The selection of a fluorescent probe is critically dependent on its selectivity for the target analyte in a complex biological environment. The following table summarizes the performance of a representative chromone-based probe for Fe³⁺ detection and compares it with a commonly used alternative, a rhodamine-based probe, for the detection of Hg²⁺. This comparative data highlights key performance indicators that are crucial for assessing a probe's suitability for a specific application.
| Probe Class | Representative Probe | Target Ion | Limit of Detection (LOD) | Linear Range | Signaling Mechanism | Key Advantages | Potential for Cross-Reactivity |
| Chromone-Based | Chromone-pyridyl Schiff base (CP) | Fe³⁺ | 0.044 µM[1] | Not specified | "Turn-off" fluorescence[1] | High selectivity and sensitivity for Fe³⁺, stable over a wide pH range.[1] | May exhibit some cross-reactivity with other transition metal ions like Cu²⁺ and Al³⁺.[1] |
| Rhodamine-Based | Rhodamine B hydrazide derivative | Hg²⁺ | 30 nM | 80 nM - 10 µM | "Turn-on" fluorescence[2] | High quantum yield and rapid response time.[2] | Can be susceptible to interference from other heavy metal ions. |
Experimental Protocols
Accurate assessment of a probe's cross-reactivity is essential for reliable biological imaging and sensing. The following are detailed protocols for key experiments to evaluate the selectivity of a fluorescent probe.
Protocol 1: Selectivity Assay Against a Panel of Interfering Ions
This protocol outlines the procedure for testing the fluorescence response of a probe to the target analyte in the presence of various potentially interfering ions.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)
-
Stock solutions of the target analyte (e.g., 10 mM FeCl₃ in water)
-
Stock solutions of various interfering metal ions (e.g., 10 mM solutions of NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, MnCl₂, Pb(NO₃)₂, Cd(NO₃)₂, Al(NO₃)₃ in water)
-
Appropriate buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of the fluorescent probe in the buffer.
-
In the wells of the 96-well plate, add the probe solution.
-
To separate wells, add the target analyte to achieve the final desired concentration.
-
To other wells, add each of the interfering ions to achieve a final concentration significantly higher than that of the target analyte (e.g., 10 to 100-fold excess).
-
In a separate set of wells, first add the interfering ion, followed by the target analyte to assess competitive binding.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
Plot the fluorescence response of the probe in the presence of the target analyte and each of the interfering species.
Protocol 2: Determination of the Limit of Detection (LOD)
This protocol describes how to determine the lowest concentration of an analyte that the probe can reliably detect.
Materials:
-
Stock solution of the fluorescent probe
-
A series of dilutions of the target analyte in the appropriate buffer
-
Fluorometer
Procedure:
-
Prepare a blank sample containing only the fluorescent probe in the buffer.
-
Prepare a series of samples with decreasing concentrations of the target analyte and a constant concentration of the probe.
-
Measure the fluorescence intensity of the blank and each of the analyte samples.
-
Calculate the standard deviation of the fluorescence intensity of the blank sample (σ).
-
Plot the fluorescence intensity as a function of the analyte concentration to determine the slope of the linear range (S).
-
Calculate the LOD using the formula: LOD = 3σ / S.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways. The following diagrams were created using the DOT language to visualize a typical workflow for evaluating probe selectivity and a generic signaling pathway that could be monitored by a fluorescent probe.
References
The Chromone Scaffold: A Comparative Benchmark for Kinase Inhibition in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can effectively and selectively modulate disease-relevant targets is paramount. 6-Fluorochromone-2-carboxylic acid serves as a key building block for one such privileged structure: the chromone scaffold. This guide provides a comparative benchmark of the performance of chromone derivatives against established inhibitors for two critical kinase targets in drug discovery: p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase CK2.
This analysis, supported by experimental data, highlights the potential of the chromone scaffold as a valuable starting point for the development of next-generation kinase inhibitors.
Benchmarking Against p38 MAP Kinase Inhibitors
The p38 MAP kinase is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, making it a significant target for a variety of diseases, including inflammatory disorders and cancer.[1][2] Derivatives of the chromone scaffold have demonstrated potent inhibitory activity against the p38α isoform.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory activity (IC50) of 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives against p38α MAP kinase, compared to well-established, non-chromone-based inhibitors.
| Inhibitor Scaffold | Compound | p38α IC50 (nM) |
| Chromone | 8a | 17 [2] |
| Chromone | 8e | 23 |
| Chromone | 7a | 813 [2] |
| Pyridinylimidazole | SB203580 | 300-500[3] |
| Pyridinylimidazole | SB202190 | 50[3] |
| Diaryl-dihydropyridone | BIRB 796 | 38[4] |
| Benzothiazole | Compound 12l | 36 |
Note: IC50 values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR) Insights for Chromone Derivatives
Studies of 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives have revealed key structural features influencing their potency against p38α MAP kinase. The introduction of an amino group at the 2-position of the pyridyl moiety was found to be critical for achieving low nanomolar IC50 values.[2] Molecular docking studies suggest that these chromone-based inhibitors occupy the ATP-binding site of p38α MAP kinase in a manner similar to established pyridylimidazole inhibitors like SB203580.[2]
Broader Utility: Inhibition of Protein Kinase CK2
Protein Kinase CK2 is another important therapeutic target implicated in cancer and other diseases.[5] The versatility of the chromone scaffold is further demonstrated by its derivatives' ability to inhibit CK2.
Quantitative Comparison of CK2 Inhibitor Potency
The following table showcases the inhibitory activity of a chromone-2-aminothiazole derivative against Protein Kinase CK2, benchmarked against other known CK2 inhibitors.
| Inhibitor Scaffold | Compound | CK2 IC50 (µM) |
| Chromone-2-aminothiazole | 5i | 0.08 |
| Indoloquinazoline | IQA | 0.080[6] |
| Thieno[2,3-d]pyrimidine | CK2-IN-4 | 3.8[7] |
| Benzimidazole | SGC-CK2-2 | 2.2 (in HeLa cells)[8] |
| Naphthyridine | CX-4945 | 0.001[9] |
Note: IC50 values are compiled from various sources and experimental conditions may differ.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed methodologies for the key kinase inhibition assays cited in this guide.
In Vitro Radiometric p38α Kinase Assay
This assay quantifies the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate peptide by the kinase.
Materials:
-
Recombinant human p38α MAPK
-
ATF2 peptide substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
A reaction mix containing the kinase assay buffer, p38α enzyme, and ATF2 substrate is prepared in a 96-well plate.
-
The test inhibitor is added at a range of concentrations. A control with no inhibitor is included.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The plate is incubated at 30°C for 30-60 minutes.
-
The reaction is stopped, and a portion of the mixture is spotted onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated radiolabel is measured using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[10]
In Vitro Luminescent Kinase Assay (ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Recombinant human p38α or CK2 kinase
-
Appropriate peptide substrate
-
ATP
-
Kinase assay buffer
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Serial dilutions of the test inhibitor are prepared.
-
The kinase and substrate are added to the wells of a 384-well plate containing the inhibitor.
-
The reaction is initiated by adding ATP and incubated at room temperature for 60 minutes.
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader. The signal is proportional to the kinase activity.
-
The IC50 value is calculated from the dose-response curve.[11]
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-Fluorochromone-2-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Fluorochromone-2-carboxylic acid (CAS No. 99199-59-4), ensuring the protection of personnel and compliance with regulations.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential hazards. Understanding these hazards is the first step in ensuring safe disposal. The compound is classified with the following hazards:
| Hazard Classification | Code | Hazard Statement |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation |
| Eye Irritation | Eye Irrit. 2 / 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | STOT SE 3 | H335: May cause respiratory irritation |
Data sourced from ChemBlink[1]
Personal protective equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Eyeshields or safety glasses.
-
Hand Protection: Protective gloves.
-
Respiratory Protection: A NIOSH-approved N95 respirator or equivalent, especially in poorly ventilated areas.
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound is to treat it as hazardous or special waste. It should be disposed of through an authorized waste collection point in accordance with local, state, and federal regulations.[2]
1. Waste Collection and Storage:
-
Container: Place the waste material in a clean, dry, sealable, and properly labeled container.
-
Labeling: The label should clearly identify the contents as "this compound" and include appropriate hazard symbols.
-
Storage: Store the sealed container in a well-ventilated area, away from incompatible materials, until it can be collected for disposal.[2] The container should be kept tightly closed.[2]
2. Spill Management: In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert emergency services, providing them with the location and nature of the hazard.[2]
-
Prevent the spillage from entering drains or water courses.[2]
-
If the substance is dry, use dry clean-up procedures. If it is wet, it can be shoveled or vacuumed into a labeled container for disposal.[2]
-
After the bulk of the material has been removed, the area should be washed with large amounts of water, and the runoff should be prevented from entering drains.[2]
-
3. Final Disposal:
-
Professional Disposal: The sealed container of this compound waste must be transferred to an authorized hazardous or special waste collection point.[2] Do not attempt to dispose of this chemical in standard laboratory or municipal waste streams.
-
Regulatory Compliance: Always adhere to local, regional, and national regulations regarding chemical waste disposal.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 6-Fluorochromone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-Fluorochromone-2-carboxylic acid (CAS No. 99199-59-4). Adherence to these procedures is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Notes |
| Eye Protection | Chemical Splash Goggles | Minimum requirement. Must be worn at all times when handling the compound. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during bulk handling or reaction quenching. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for providing splash protection.[1][2] For prolonged contact or handling of large quantities, consider double-gloving.[3] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[3][4] |
| Respiratory Protection | N95 Respirator (US) | Recommended for handling the solid compound to prevent inhalation of dust particles. All work with volatile organic compounds or reactions that may produce vapors should be conducted in a certified chemical fume hood.[3] |
Handling and Storage
Safe handling and storage practices are crucial for maintaining the integrity of the compound and preventing accidental exposure or contamination.
| Procedure | Guideline | Details |
| General Handling | Use in a well-ventilated area | All work should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3] |
| Avoid contact | Do not allow the chemical to come into contact with skin, eyes, or clothing.[5] | |
| Minimize dust generation | Handle the solid material carefully to avoid creating dust. | |
| Storage | Storage Condition | Store in a cool, dry, and well-ventilated area.[3] |
| Container | Keep containers tightly closed and clearly labeled with the chemical name and associated hazards.[3][6] | |
| Incompatibilities | Keep away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[3] | |
| Storage Class | Combustible Solid (Storage Class 11). |
Spill and Emergency Procedures
Immediate and appropriate response to spills and emergencies can significantly mitigate risks.
| Situation | Procedure |
| Small Spill | 1. Alert personnel in the immediate area and restrict access. 2. Wear appropriate PPE (see Section 1). 3. Gently sweep the solid material into a suitable container for disposal. Avoid creating dust. If a small amount of liquid is involved, absorb it with an inert material (e.g., sand, vermiculite). 4. Clean the spill area with a suitable solvent, followed by soap and water. 5. Place all contaminated materials into a sealed container for proper disposal. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention. |
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Compound & Contaminated Materials | 1. Collect all waste in a clearly labeled, sealed, and appropriate waste container. 2. Do not mix with other waste streams unless explicitly permitted. 3. Arrange for disposal through a licensed professional waste disposal service. |
| Empty Containers | 1. Rinse the container thoroughly with a suitable solvent. 2. Dispose of the rinsate as chemical waste. 3. Once clean, the container may be recycled or disposed of as regular waste, depending on institutional policies. |
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.
Caption: Workflow for Handling this compound.
References
- 1. flinnsci.com [flinnsci.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ruixibiotech.com [ruixibiotech.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
